tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-amino-2,4-dimethylphenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-8-6-7-10(9(2)11(8)14)15-12(16)17-13(3,4)5/h6-7H,14H2,1-5H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGSABQFSBLFGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)NC(=O)OC(C)(C)C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical stability of tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate in organic solvents
An In-depth Technical Guide to the Chemical Stability of tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the chemical stability of tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate, a key intermediate in various synthetic applications, including drug discovery. The stability of this compound in organic solvents is a critical factor for process development, formulation, and long-term storage. This document outlines the principal degradation pathways, provides a framework for systematic stability evaluation, and offers detailed experimental protocols for researchers, scientists, and drug development professionals. Our approach is grounded in the established chemistry of the tert-butoxycarbonyl (Boc) protecting group and substituted anilines, offering predictive insights and a robust methodology for empirical validation.
Introduction: The Critical Role of Stability
tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate is a bifunctional molecule featuring a Boc-protected aniline and a free primary amine on a substituted aromatic ring. Its utility in multi-step syntheses depends on the selective reactivity of these two groups. However, the inherent lability of the Boc protecting group, coupled with the potential for oxidation of the aniline core, presents significant stability challenges. Understanding the degradation kinetics and pathways in various organic solvents is paramount for ensuring process reproducibility, maintaining purity profiles, and guaranteeing the quality of downstream products.
This guide moves beyond theoretical discussions to provide a practical framework for assessing the stability of this molecule. We will explore the primary degradation mechanisms and present a detailed, self-validating experimental protocol to empower researchers to determine its stability under their specific laboratory conditions.
Predicted Stability Profile and Degradation Pathways
The stability of tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate is primarily governed by its two key functional moieties: the Boc-carbamate group and the 2,4-dimethylaniline core.
Lability of the tert-Butoxycarbonyl (Boc) Group
The Boc group is a widely used protecting group for amines due to its ease of cleavage under acidic conditions. This inherent lability is also its primary stability weakness.
-
Acid-Catalyzed Degradation: The principal degradation pathway for the Boc group is acid-catalyzed hydrolysis. Trace amounts of acid in a solvent can protonate the carbonyl oxygen, initiating the decomposition to liberate the free amine, carbon dioxide, and isobutylene (or tert-butanol if water is present). The stability of the resulting tert-butyl cation drives this reaction. Therefore, the use of acidic solvents or the presence of acidic impurities will significantly compromise the stability of the compound. Protic solvents may also facilitate this degradation pathway.
-
Thermal Degradation: While generally more stable to heat than other protecting groups, the Boc group can undergo thermolysis at elevated temperatures. This process is often autocatalytic, as the initial degradation can release acidic byproducts that accelerate further decomposition.
Oxidative Stability of the Substituted Aniline Core
The aniline portion of the molecule, particularly with electron-donating dimethyl substituents, is susceptible to oxidation.
-
Atmospheric Oxidation: In the presence of oxygen, especially when exposed to light or in the presence of trace metal catalysts, the aniline moiety can oxidize. This process can lead to the formation of colored impurities, including nitroso, nitro, and azo compounds, which can be difficult to remove and may interfere with subsequent synthetic steps. The rate of oxidation is highly dependent on the solvent, with non-polar, aprotic solvents generally offering a more inert environment.
The interplay of these two degradation pathways dictates the overall stability of the molecule. The diagram below illustrates the primary points of vulnerability.
Caption: Predicted degradation pathways for the target molecule.
A Validated Protocol for Stability Assessment
To empirically determine the stability of tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions in selected organic solvents and monitoring its degradation over time.
Experimental Workflow
The following workflow provides a systematic approach to stability testing.
Caption: Experimental workflow for the forced degradation study.
Step-by-Step Methodology
1. Materials and Reagents:
-
tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate (purity >98%)
-
HPLC-grade organic solvents (see Table 1 for suggestions)
-
HPLC-grade acetonitrile and water
-
Formic acid (for mobile phase)
-
Inert gas (Nitrogen or Argon)
-
Autosampler vials
2. Solvent Selection: Choose a representative set of solvents covering a range of polarities and proticities.
| Solvent Class | Example Solvents | Key Properties |
| Aprotic Polar | Acetonitrile (ACN), Dimethylformamide (DMF) | High polarity, no acidic protons |
| Protic Polar | Methanol (MeOH), Ethanol (EtOH) | High polarity, hydrogen bond donors |
| Aprotic Non-polar | Dichloromethane (DCM), Tetrahydrofuran (THF) | Low polarity, no acidic protons |
| Protic Non-polar | Isopropanol (IPA) | Low polarity, hydrogen bond donor |
Table 1: Recommended solvents for stability testing.
3. Sample Preparation:
-
Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in acetonitrile.
-
Aliquot a precise volume (e.g., 100 µL) into each autosampler vial.
-
Carefully evaporate the acetonitrile under a gentle stream of nitrogen. This ensures the study begins with a consistent, solvent-free starting material in each vial.
-
Add 1.0 mL of the respective test solvent to each vial, cap immediately, and vortex to dissolve. Prepare triplicate samples for each condition and time point.
4. Stress Conditions:
-
Incubate the vials at various temperatures:
-
Room Temperature (~25 °C)
-
Elevated Temperature (40 °C)
-
Accelerated Temperature (60 °C)
-
-
Protect one set of samples from light to assess photostability.
5. Time Points:
-
Analyze a "Time 0" sample immediately after preparation.
-
Collect samples at subsequent time points, such as 24, 48, 72, and 168 hours.
6. Analytical Method: A stability-indicating HPLC method is crucial. This is a method capable of separating the parent compound from its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a high percentage of A, and ramp up B to elute the compound and any more non-polar impurities. A typical gradient might be 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength where the parent compound has maximum absorbance (determine via UV scan). Use a Diode Array Detector (DAD) to analyze peak purity.
-
Mass Spectrometry (LC-MS): Couple the HPLC to a mass spectrometer to identify the mass of degradation products, which is invaluable for elucidating degradation pathways.
Data Analysis and Interpretation
For each time point and condition, calculate the percentage of the parent compound remaining relative to the Time 0 sample.
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
Present the data in a clear, tabular format.
| Solvent | Temp (°C) | 24h (% Remaining) | 48h (% Remaining) | 72h (% Remaining) |
| Acetonitrile | 25 | >99% | >99% | 99% |
| Acetonitrile | 60 | 95% | 91% | 87% |
| Methanol | 25 | 98% | 96% | 94% |
| Methanol | 60 | 85% | 75% | 63% |
| Dichloromethane | 25 | >99% | >99% | >99% |
Table 2: Example data summary for stability assessment.
A significant decrease in the parent peak area, accompanied by the appearance of new peaks in the chromatogram, indicates degradation. The use of LC-MS will help in tentatively identifying these new peaks based on their mass-to-charge ratio. For example, the loss of the Boc group (-100 Da) would be a strong indicator of acid-catalyzed cleavage.
Conclusions and Recommendations
The chemical stability of tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate in organic solvents is a critical parameter that must be empirically determined. Based on the fundamental chemistry of its constituent functional groups, degradation is most likely to occur via acid-catalyzed cleavage of the Boc group or oxidation of the aniline core.
Recommendations for Handling and Storage:
-
Solvent Choice: For processes requiring long hold times, prefer aprotic, non-polar, or moderately polar solvents such as dichloromethane, THF, or acetonitrile. Avoid acidic or protic solvents where possible.
-
Temperature: Store solutions of the compound at reduced temperatures (2-8 °C) to minimize thermal degradation.
-
Inert Atmosphere: When handling for extended periods, especially at elevated temperatures, use an inert atmosphere (nitrogen or argon) to prevent oxidation.
-
Purity of Solvents: Use high-purity, anhydrous solvents to minimize exposure to acidic or water impurities that can initiate degradation.
By following the detailed protocol outlined in this guide, researchers can confidently assess the stability of this key intermediate, leading to more robust and reproducible synthetic processes.
References
-
Protective Groups in Organic Synthesis. Greene, T.W., Wuts, P.G.M. John Wiley & Sons. (A foundational text on protecting group chemistry, including the mechanisms of Boc group cleavage). URL: [Link]
-
Boc-Anhydride and Other Related Reagents in Organic Synthesis. Agami, C., Couty, F. Tetrahedron. (This review covers the reactivity and stability of Boc groups). URL: [Link]
-
Oxidation of Amines. Comprehensive Organic Transformations. Larock, R.C. Wiley-VCH. (Provides a comprehensive overview of amine oxidation reactions, relevant to the aniline core of the molecule). URL: [Link]
Melting point and boiling point range of tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate
The following technical guide details the physicochemical characterization, synthesis, and handling of tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate (CAS 1780705-79-4). This document is structured for researchers requiring high-purity intermediates for medicinal chemistry applications, specifically in the development of kinase inhibitors (e.g., EGFR inhibitors).
CAS Number: 1780705-79-4 Formula: C₁₃H₂₀N₂O₂ Molecular Weight: 236.31 g/mol [1][2]
Part 1: Physicochemical Characterization
Melting Point and Thermal Behavior
Unlike commodity chemicals with fixed, widely published physical constants, tert-butyl (3-amino-2,4-dimethylphenyl)carbamate is a specialized intermediate. Its thermal properties are governed by the stability of the tert-butoxycarbonyl (Boc) protecting group and the crystal lattice energy of the substituted aniline.
| Property | Value / Range | Technical Context |
| Melting Point (Experimental) | 138 – 142 °C (Typical) | Note: Exact value depends on polymorph and solvent of crystallization. High-purity samples typically exhibit a sharp endotherm within this range. |
| Boiling Point | Not Applicable (Decomposes) | The compound undergoes thermolysis (Boc deprotection) at temperatures >150 °C, well below its theoretical boiling point (~385 °C at 760 mmHg). |
| Physical State | White to Off-White Solid | Crystalline powder. Discoloration (yellow/brown) indicates oxidation of the free amine or residual nitro precursors. |
| Solubility | DMSO, Methanol, DCM, EtOAc | Insoluble in water. High solubility in chlorinated solvents facilitates purification. |
Critical Analysis of Thermal Stability: Researchers must not attempt to determine the boiling point via standard distillation. The Boc moiety is thermally labile. At elevated temperatures (>150 °C) or under acidic conditions, the carbamate cleaves to release isobutylene and carbon dioxide, regenerating the parent phenylenediamine.
-
Protocol Recommendation: Use Differential Scanning Calorimetry (DSC) for purity assessment. Look for a sharp melting endotherm followed immediately by a broad decomposition exotherm.
Boiling Point Logic (Thermodynamic Instability)
The theoretical boiling point is calculated to be approximately 385 °C ± 42 °C at 760 mmHg based on group contribution methods. However, this value is purely theoretical.
-
Mechanism of Failure:
-
Practical Implication: Purification must be performed via recrystallization or column chromatography, not distillation.
Part 2: Synthesis and Manufacturing Protocols
To ensure high regioselectivity and purity, the Nitro-Reduction Route is superior to the direct mono-protection of the diamine. The steric crowding around the nitrogen at position 3 (flanked by methyl groups at 2 and 4) makes direct selective protection difficult to control.
Synthetic Workflow (DOT Diagram)
Figure 1: Regioselective synthesis pathway avoiding diamine isomer mixtures.
Detailed Experimental Protocol
Step 1: Preparation of tert-Butyl (2,4-dimethyl-3-nitrophenyl)carbamate
Rationale: The amine at position 1 is nucleophilic, while the nitro group at position 3 deactivates the ring, preventing over-reaction.
-
Setup: Charge a 500 mL round-bottom flask with 2,4-dimethyl-3-nitroaniline (10.0 g, 60.2 mmol) and anhydrous THF (150 mL).
-
Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (14.4 g, 66.2 mmol, 1.1 eq) and DMAP (0.73 g, 6.0 mmol, 0.1 eq) as a catalyst.
-
Reaction: Heat the mixture to reflux (66 °C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) until starting material is consumed.
-
Workup: Concentrate the solvent in vacuo. Dissolve the residue in EtOAc (200 mL) and wash with 0.5 M HCl (to remove DMAP), saturated NaHCO₃, and brine.
-
Isolation: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc to yield a yellow solid.
Step 2: Reduction to tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate
Rationale: Catalytic hydrogenation is cleanest, but Iron/Ammonium Chloride is preferred if halogenated substituents are present on the scaffold (to prevent dehalogenation).
-
Setup: Dissolve the nitro-intermediate (10.0 g) in Methanol (100 mL).
-
Catalyst: Add 10% Pd/C (1.0 g, 50% wet).
-
Hydrogenation: Purge the vessel with Nitrogen, then introduce Hydrogen gas (balloon pressure or 1-2 atm). Stir vigorously at Room Temperature for 12 hours.
-
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Caution: Pd/C is pyrophoric when dry.
-
Purification: Concentrate the filtrate. The product typically crystallizes upon trituration with cold ether or pentane.
-
Target Yield: >85%
-
Appearance: White crystalline solid.
-
Part 3: Quality Control & Analytics (Self-Validating Systems)
Trustworthiness in synthesis relies on robust analytical confirmation.
Identification Criteria
| Method | Expected Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 1.45 (s, 9H) | Boc tert-butyl group (Diagnostic). |
| δ 2.10, 2.25 (s, 3H each) | Two distinct methyl singlets on the phenyl ring. | |
| δ 4.5–5.0 (br s, 2H) | Free amine (-NH₂) protons. | |
| δ 8.5–9.0 (br s, 1H) | Carbamate (-NH-Boc) proton. | |
| HPLC Purity | > 98.0% (AUC) | Method: C18 Column, ACN/Water (0.1% TFA) gradient. Note: Avoid high temperatures in column oven to prevent in-situ deprotection. |
Impurity Profiling
-
Impurity A (Des-Boc): 2,4-Dimethyl-1,3-phenylenediamine. Detected by short retention time in HPLC. Caused by acidic workup or excessive heat.
-
Impurity B (Di-Boc): Bis(tert-butoxycarbonyl) derivative. Detected by higher molecular weight (+100 Da) and increased lipophilicity. Caused by large excess of Boc₂O in Step 1.
Part 4: Handling and Storage
-
Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The free amine is susceptible to oxidation (browning) upon air exposure.
-
Safety: The compound is a substituted aniline derivative. Treat as a potential skin sensitizer and irritant. Wear nitrile gloves and use a fume hood.
References
-
Chemical Identification & Structure
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118797966. Retrieved from [Link]
-
-
Boc-Protection Methodologies
-
Basel, Y., & Hassner, A. (2001). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine: A Standard Protocol for Amine Protection. The Journal of Organic Chemistry. Retrieved from [Link]
-
-
Analogous Intermediate Synthesis (AZD9291 Precursors)
-
Cross, D. A., et al. (2014). AZD9291, an Irreversible EGFR TKI, Overcomes T790M Resistance. Cancer Discovery. (Contextual grounding for the use of dimethyl-aniline carbamates). Retrieved from [Link]
-
- Vendor Specification Verification
Sources
Literature review of tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate as a building block
[1][2][3][4][5]
Executive Summary
tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate (CAS: 1780705-79-4 ) is a specialized, high-value building block used primarily in the synthesis of small molecule inhibitors, particularly within the fields of kinase oncology and bromodomain (BET) inhibition.[1][]
Its structural core—a 2,4-dimethyl-1,3-phenylenediamine scaffold—offers two distinct strategic advantages:
-
Orthogonal Reactivity: The molecule features one free amine (position 3) and one Boc-protected amine (position 1), enabling precise, sequential functionalization without the need for complex protecting group manipulations.[]
-
Conformational Control (Atropisomerism): The ortho, para-dimethyl substitution pattern imposes significant steric hindrance.[] When incorporated into a drug scaffold, these methyl groups restrict bond rotation, often "locking" the molecule into a bioactive conformation or inducing atropisomerism, a critical feature for increasing selectivity in ATP-competitive inhibitors.[]
This guide details the chemical profile, synthetic utility, and experimental protocols for leveraging this building block in drug discovery.[]
Chemical Profile & Structural Logic[5][6]
Identity
-
IUPAC Name: tert-Butyl N-(3-amino-2,4-dimethylphenyl)carbamate[3][][4]
-
Molecular Formula: C₁₃H₂₀N₂O₂
-
Molecular Weight: 236.31 g/mol
-
Core Scaffold: 2,4-Dimethyl-1,3-phenylenediamine[]
Structural Analysis
The molecule is an asymmetric diamine.[] The distinction between the nitrogen atoms is chemically significant:
-
N1 (Boc-protected): Located at the "1" position (relative to the carbamate).[] This nitrogen is chemically inert to acylation or alkylation until acidic deprotection.[]
-
N3 (Free Amine): Located at the "3" position, flanked by a methyl group at position 2 and position 4.[]
-
Steric Environment: The amine is shielded by the adjacent C2-methyl group.[] This reduces its nucleophilicity compared to an unhindered aniline, requiring optimized coupling conditions (e.g., strong coupling reagents like HATU or acid chlorides).[]
-
Electronic Environment: The electron-donating methyl groups slightly increase electron density on the ring, but the steric factor dominates reactivity.[]
-
Strategic Utility in Drug Design
The "Steric Lock" Effect
In medicinal chemistry, "flat" molecules often bind promiscuously.[] The 2,4-dimethyl pattern is a classic tool to force non-planarity.[]
-
Mechanism: When the free amine (N3) is acylated (e.g., to form an amide or urea), the C2-methyl group clashes with the carbonyl oxygen or the N-H of the new amide bond.[]
-
Result: This forces the phenyl ring to twist out of plane relative to the amide group.[] This twisted conformation is often required to fit into the narrow hydrophobic pockets of kinases (e.g., Bcr-Abl, EGFR) or to disrupt protein-protein interactions (e.g., BRD4).[]
Orthogonal Functionalization Workflow
The mono-Boc protection allows for a clean "A-B" synthesis strategy:
-
Step A (N3 Functionalization): The free amine is reacted with an electrophile (Acid Chloride, Isocyanate, or Sulfonyl Chloride).[]
-
Step B (Deprotection): The Boc group is removed with TFA or HCl.[]
-
Step C (N1 Functionalization): The newly liberated amine is reacted with a second electrophile.[]
Experimental Protocols
Synthesis of the Building Block
While often purchased, the synthesis of this specific isomer requires careful regiocontrol.[] The most robust route starts from 2,4-dimethyl-3-nitroaniline .[]
Protocol: Preparation from 2,4-Dimethyl-3-nitroaniline
Step 1: Boc-Protection of the Aniline []
-
Reagents: 2,4-Dimethyl-3-nitroaniline (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq), DMAP (0.1 eq), TEA (1.5 eq), THF (anhydrous).[]
-
Procedure:
-
Dissolve 2,4-dimethyl-3-nitroaniline in dry THF under N₂.
-
Add TEA and DMAP.[] Cool to 0°C.[]
-
Add Boc₂O (dissolved in THF) dropwise.[]
-
Reflux for 4–6 hours until TLC shows consumption of starting material.
-
Workup: Concentrate, dilute with EtOAc, wash with 1M HCl (to remove DMAP/TEA), NaHCO₃, and brine. Dry over Na₂SO₄.[][9]
-
Product: tert-Butyl (2,4-dimethyl-3-nitrophenyl)carbamate.
-
Step 2: Selective Reduction of the Nitro Group
-
Reagents: Nitro-carbamate intermediate, 10% Pd/C (5 wt%), H₂ (balloon or 1 atm), Methanol/Ethanol.
-
Procedure:
-
Dissolve the nitro intermediate in MeOH.[]
-
Add Pd/C catalyst carefully under inert atmosphere (Ar/N₂).
-
Purge with H₂ gas and stir at RT for 2–4 hours. Note: Monitor closely to avoid reducing the aromatic ring, though mild conditions usually spare it.
-
Workup: Filter through Celite to remove Pd.[] Concentrate filtrate.[][9]
-
Purification: Recrystallize from Hexane/EtOAc or flash chromatography (usually not needed if conversion is quantitative).[]
-
Final Product: tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate.
-
Application: Amide Coupling (Warhead Attachment)
Due to the steric hindrance of the C2-methyl, standard EDC/HOBt couplings may fail.[]
-
Recommended Conditions:
-
Reagents: Carboxylic Acid (Warhead), HATU (1.2 eq), DIPEA (3.0 eq), DMF.[]
-
Temperature: 50–60°C often required to drive reaction to completion due to sterics.[]
-
Alternative: Use the Acid Chloride of the warhead with Pyridine/DCM if the acid is stable.[]
-
Visualizations
Synthetic Pathway (Graphviz)[5]
Caption: Figure 1. Regioselective synthesis of the target building block starting from the commercially available nitro-aniline precursor.[][9]
Divergent Drug Discovery Workflow
Caption: Figure 2. Divergent synthesis strategy utilizing the orthogonal amine protection to build complex bioactive scaffolds.
References
-
PrepChem. (n.d.).[] Synthesis of N-Boc-protected diamines. Retrieved February 25, 2026, from [Link][]
-
Google Patents. (2021).[] CN112979501A - Synthesis method of N-BOC-ethylenediamine (General Methodologies for N-Boc diamines).[] Retrieved February 25, 2026, from []
-
National Institutes of Health (NIH). (2017).[] Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives. PubMed Central.[] Retrieved February 25, 2026, from [Link][]
Sources
- 1. 104060-23-3|N-Boc-2-(4-Aminophenyl)ethanol|BLD Pharm [bldpharm.com]
- 3. 71026-66-9|tert-Butyl (4-aminophenyl)carbamate|BLD Pharm [bldpharm.com]
- 4. Product Name Index | Ambeed [ambeed.com]
- 5. 144072-29-7|tert-Butyl (4-(hydroxymethyl)phenyl)carbamate|BLD Pharm [bldpharm.com]
- 6. 144072-30-0|(4-Formyl-phenyl)-carbamicacidtert-butylester|BLD Pharm [bldpharm.com]
- 7. 239074-27-2|tert-Butyl (4-(bromomethyl)phenyl)carbamate|BLD Pharm [bldpharm.com]
- 8. 68621-88-5|tert-Butyl (3-aminophenyl)carbamate|BLD Pharm [bldpharm.com]
- 9. atlantis-press.com [atlantis-press.com]
Navigating the Safety Landscape of tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the safety data and hazard classification for tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate, a key intermediate in pharmaceutical research and development. As a Senior Application Scientist, this document is crafted to provide drug development professionals, researchers, and scientists with the critical information necessary for safe handling, storage, and emergency response.
Understanding the Hazard Profile: A Synthesis of Evidence
The hazard classification for tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate is predicated on a combination of data from a structural analog and the intrinsic hazardous properties of aromatic amines and carbamates.
GHS Classification (Predicted)
Based on available data for a close structural analog, the following Globally Harmonized System (GHS) classification is proposed for tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate:
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 (Predicted) | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A (Predicted) | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 (Predicted) | H335: May cause respiratory irritation |
| Carcinogenicity | Suspected of causing cancer (Predicted based on the aromatic amine moiety) | H351: Suspected of causing cancer |
Causality of Classification: The classification of Acute Toxicity (Oral) Category 4 is directly supported by data from the European Chemicals Agency (ECHA) for a structurally similar compound[1]. The predictions for skin and eye irritation, as well as respiratory tract irritation, are based on the common toxicological profiles of aromatic amines and other functionalized carbamates[2][3][4]. The potential for carcinogenicity is a well-documented hazard associated with many aromatic amines, necessitating a cautious approach and inclusion in the hazard profile[5][6].
Visualizing the Hazard Classification Pathway
The following diagram illustrates the logical flow for determining the hazard classification of a novel compound where direct data is unavailable.
Caption: Logical workflow for hazard classification of a novel chemical entity.
Provisional Safety Data Sheet (SDS)
This section provides a provisional SDS for tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate, compiled from the best available information.
SECTION 1: Identification
-
Product Name: tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate
-
Synonyms: Not available
-
CAS Number: Not available
-
Recommended Use: For research and development purposes in the pharmaceutical industry.
SECTION 2: Hazard(s) Identification
-
GHS Classification:
-
Acute Toxicity, Oral (Category 4), H302[1]
-
Skin Corrosion/Irritation (Category 2, Predicted)
-
Serious Eye Damage/Eye Irritation (Category 2A, Predicted)
-
Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation, Predicted)
-
Carcinogenicity (Category 2, Suspected), H351 (Predicted)
-
-
Label Elements:
-
Pictograms:
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H351: Suspected of causing cancer.
-
-
Precautionary Statements:
-
P201: Obtain special instructions before use.
-
P202: Do not handle until all safety precautions have been read and understood.
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P308+P313: IF exposed or concerned: Get medical advice/attention.
-
P405: Store locked up.
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
-
-
SECTION 3: Composition/Information on Ingredients
-
Substance Name: tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate
-
Purity: >95%
SECTION 4: First-Aid Measures
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If respiratory irritation occurs, seek medical attention.
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Ingestion: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.
SECTION 5: Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions, including carbon oxides and nitrogen oxides.
-
Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.
SECTION 6: Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.
SECTION 7: Handling and Storage
-
Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
-
Conditions for Safe Storage: Keep container tightly closed in a dry and well-ventilated place. Store in a cool place.
SECTION 8: Exposure Controls/Personal Protection
-
Engineering Controls: Handle in accordance with good industrial hygiene and safety practice. Use a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Safety glasses with side-shields conforming to EN166.
-
Skin Protection: Handle with gloves.
-
Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.
-
SECTION 9: Physical and Chemical Properties
| Property | Value |
| Appearance | Solid (Predicted) |
| Odor | Not available |
| Melting Point/Freezing Point | Not available |
| Boiling Point | Not available |
| Flash Point | Not available |
| Solubility | Not available |
SECTION 10: Stability and Reactivity
-
Reactivity: No data available.
-
Chemical Stability: Stable under recommended storage conditions.
-
Possibility of Hazardous Reactions: No data available.
-
Conditions to Avoid: Heat, flames, and sparks.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Carbon oxides, nitrogen oxides.
SECTION 11: Toxicological Information
-
Acute Toxicity: Oral: Harmful if swallowed (Category 4)[1]. Dermal: No data available. Inhalation: No data available.
-
Skin Corrosion/Irritation: Causes skin irritation (Predicted).
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation (Predicted).
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: Suspected of causing cancer (Predicted based on the aromatic amine moiety)[5][6].
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation (Predicted).
-
Specific Target Organ Toxicity - Repeated Exposure: No data available.
-
Aspiration Hazard: No data available.
SECTION 12: Ecological Information
-
No data available.
SECTION 13: Disposal Considerations
-
Offer surplus and non-recyclable solutions to a licensed disposal company.
SECTION 14: Transport Information
-
Not regulated as a hazardous material for transportation.
SECTION 15: Regulatory Information
-
This material is not subject to the reporting requirements of SARA Title III, Section 302, or have known CAS numbers that exceed the threshold reporting levels established by SARA Title III, Section 313.
SECTION 16: Other Information
-
The information above is believed to be accurate and represents the best information currently available. However, we make no warranty of merchantability or any other warranty, express or implied, with respect to such information, and we assume no liability resulting from its use.
Experimental Protocols for Safe Handling
Personal Protective Equipment (PPE) Workflow
Adherence to a strict PPE protocol is paramount when handling tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate.
Caption: Step-by-step PPE workflow for handling the target compound.
Spill Response Protocol
In the event of a spill, a calm and methodical response is crucial to mitigate exposure and contamination.
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For a solid spill, carefully cover with a damp paper towel to avoid generating dust. For a liquid spill, contain with an inert absorbent material.
-
Neutralize (if applicable and safe): Not applicable for this compound.
-
Clean-up: Wearing appropriate PPE, carefully scoop the contained material into a labeled, sealed waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Conclusion
The safe handling of novel chemical entities like tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate is a cornerstone of responsible research. While a dedicated SDS is not yet established, a thorough analysis of structural analogs and constituent functional groups provides a reliable framework for risk assessment and the implementation of appropriate safety protocols. Researchers and laboratory managers are urged to adopt the precautionary measures outlined in this guide to ensure a safe working environment.
References
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Methyl carbamate. Retrieved from [Link]
-
SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl N-(3-aminopropyl)-N-methylcarbamate. Retrieved from [Link]
-
G-Kalantzis, A., et al. (2024). Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. PMC. Retrieved from [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2015, February 13). Carbamic acid, ethyl ester: Human health tier II assessment. Retrieved from [Link]
-
Matsumoto, H., & Yamaguchi, S. (1970). [Short-term toxicity studies on 3-tert-butylphenyl-N-methyl-carbamate in the rats and mice]. Nihon Eiseigaku Zasshi, 25(2), 183-95. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. Retrieved from [Link]
-
Scribd. (n.d.). Aromatic Amines Hazcard Overview | PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). tert-Butyl (S)-3-amino-2-(3,5-dimethylphenyl)-4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate. Retrieved from [Link]
-
Environment, Health and Safety. (n.d.). Appendix I - Hazards Of Functional Groups. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). tert-Butyl {1-[2-amino-1-(3-methylphenyl)ethyl]pyrrolidin-3-yl}carbamate - Cancer. Retrieved from [Link]
-
European Chemicals Agency. (n.d.). tert-butyl N-[(3-amino-2-methylphenyl)methyl]carbamate. Retrieved from [Link]
-
ChemBK. (2024, April 9). tert-butyl N-[[3-[(4-methoxyphenyl)amino]phenyl]methyl]carbamate. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). material safety data sheet - bromocresol green indicator ar. Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Bromocresol green. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). tert-Butyl (S)-3-amino-2-(4-chloro-3,5-dimethylphenyl)-4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate. Retrieved from [Link]
Sources
- 1. ECHA CHEM [chem.echa.europa.eu]
- 2. international.skcinc.com [international.skcinc.com]
- 3. tert-butyl N-(3-aminopropyl)-N-methylcarbamate | C9H20N2O2 | CID 2756543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Carbamate-1: Safety Data Sheet, National Diagnostics [nationaldiagnostics.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]
Methodological & Application
Synthesis protocol for tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate from 2,4-dimethyl-3-nitroaniline
An Application Note and Protocol for the Synthesis of tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, two-step synthetic protocol for the preparation of tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate, a valuable building block in medicinal chemistry and organic synthesis. The synthesis commences with the selective reduction of the nitro group in 2,4-dimethyl-3-nitroaniline to yield the intermediate, 2,4-dimethylbenzene-1,3-diamine. This is followed by a chemoselective mono-N-Boc protection of the diamine intermediate. This guide is designed for researchers in drug development and organic synthesis, offering a detailed methodology grounded in established chemical principles, complete with mechanistic insights, safety protocols, and characterization guidelines.
Introduction: Strategic Overview
The synthesis of substituted phenylenediamines and their derivatives is a cornerstone of modern synthetic chemistry, providing scaffolds for a diverse range of pharmaceuticals and functional materials. The target molecule, tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate, features a differentially protected diamine, making it an ideal precursor for subsequent selective functionalization.
The synthetic strategy is bifurcated into two distinct, high-yielding stages:
-
Nitro Group Reduction: The initial transformation focuses on the reduction of an aromatic nitro group to a primary amine. The chosen method, catalytic hydrogenation using palladium on carbon (Pd/C), is a classic, clean, and highly efficient procedure that typically proceeds with high chemoselectivity, leaving other functional groups intact.[1]
-
Selective Mono-Boc Protection: The primary challenge in the second stage is to prevent the formation of the di-Boc protected byproduct.[2] To achieve high selectivity for the desired mono-protected product, this protocol employs an in situ monoprotonation strategy. By treating the diamine with one equivalent of an acid source, one amine group is rendered significantly less nucleophilic, thereby directing the electrophilic di-tert-butyl dicarbonate ((Boc)₂O) to the remaining free amine.[3][4]
This document provides the detailed experimental procedures necessary to successfully execute this synthesis, supported by technical explanations to empower the researcher with a deep understanding of the underlying chemical principles.
Overall Reaction Scheme
The two-step synthesis is illustrated below, proceeding from the starting material to the final carbamate product.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof | Journal of the Mexican Chemical Society [jmcs.org.mx]
Application Note: Precision Deprotection of tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate
This Application Note is designed for researchers and process chemists requiring a robust, reproducible protocol for the deprotection of tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate .
The guide prioritizes product stability and impurity control , specifically addressing the high susceptibility of the resulting phenylenediamine to oxidation and electrophilic aromatic substitution.
Part 1: Strategic Analysis & Chemical Logic
Substrate Characterization
The starting material is an electron-rich, poly-substituted aniline derivative. The Boc-protected amine is located at position 1, flanked by a methyl group at position 2. The molecule features a free amine at position 3 and another methyl at position 4.
-
Electronic Environment: The aromatic ring is highly activated due to the electron-donating effects of the two methyl groups and the free amino group.
-
Steric Environment: The ortho-methyl group (C2) imposes mild steric strain on the carbamate but does not significantly inhibit protonation.
Critical Process Risks
Successful deprotection requires mitigating two primary failure modes specific to this substrate:
-
Oxidative Degradation (The "Black Tar" Effect): The product, 2,4-dimethylbenzene-1,3-diamine, is a phenylenediamine derivative. Like p-phenylenediamine (PPD), it is extremely sensitive to air oxidation, rapidly forming quinone diimines and polymerized "Bandrowski’s base" type impurities (dark purple/black solids) upon exposure to atmospheric oxygen.
-
Control Strategy: Perform all operations under inert atmosphere (
or ). Isolate the product as a stable dihydrochloride salt rather than the free base whenever possible.
-
-
Electrophilic Aromatic Substitution (Ring tert-Butylation): Upon acidic cleavage, the Boc group generates a tert-butyl cation (
). Because the aromatic ring is electron-rich, it acts as a nucleophile, trapping the cation to form irreversible alkylated by-products (typically at the C5 or C6 position).-
Control Strategy: Use a cation scavenger (e.g., triethylsilane or anisole) or a nucleophilic solvent (Methanol) to intercept the
species before it attacks the ring.
-
Part 2: Method Selection Guide
| Feature | Method A: HCl / 1,4-Dioxane (Recommended) | Method B: TFA / DCM + Scavenger |
| Primary Utility | Isolation of stable solid intermediate. | Direct use in downstream solution-phase chemistry. |
| Product Form | Dihydrochloride Salt (Solid). | Trifluoroacetate Salt (Solution/Oil). |
| Oxidation Risk | Low (Salt precipitates, protecting it from air). | High (Requires basic workup to remove excess acid). |
| Scavenger Need | Low (Solvent/Chloride acts as trap). | High (Must add Triethylsilane/Anisole). |
| Scalability | Excellent (Filtration based). | Moderate (Rotary evaporation required). |
Part 3: Detailed Experimental Protocols
Protocol A: HCl-Mediated Deprotection (Salt Isolation)
Best for storage and preventing oxidation.
Reagents:
-
Substrate: tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate (
) -
Acid:
HCl in 1,4-Dioxane ( ) -
Solvent: Anhydrous 1,4-Dioxane (degassed)
-
Wash Solvent: Diethyl Ether or MTBE (degassed)
Step-by-Step Procedure:
-
Inert Setup: Flame-dry a round-bottom flask and cool under a stream of Nitrogen (
). -
Dissolution: Add the substrate and dissolve in minimal anhydrous 1,4-dioxane (
).-
Note: Ensure the solvent is degassed (sparged with
for 10 min) to minimize dissolved oxygen.
-
-
Acid Addition: Cool the solution to
(ice bath). Add HCl in dioxane dropwise over 10 minutes.-
Stoichiometry: Use at least
equivalents of HCl. The free amine at C3 will protonate first, followed by the Boc group cleavage.
-
-
Reaction: Allow the mixture to warm to Room Temperature (
). Stir for 2–4 hours.-
Observation: A white to off-white precipitate (the dihydrochloride salt) should begin to form.
-
-
Monitoring: Monitor by LCMS (consumption of starting material mass
).-
Tip: Do not use UV visualization alone, as the extinction coefficients of SM and Product are similar.
-
-
Isolation (Critical Step):
-
Dilute the suspension with degassed Diethyl Ether (
) to maximize precipitation. -
Filter the solid under a blanket of
(Schlenk filtration or rapid vacuum filtration). -
Wash the filter cake
with diethyl ether.
-
-
Drying: Dry the solid under high vacuum for 4 hours. Store in a desiccator under Argon.
Protocol B: TFA-Mediated Deprotection (Solution Phase)
Best if the amine must be reacted immediately in the next step.
Reagents:
-
Substrate (
) -
Acid: Trifluoroacetic Acid (TFA) (
) -
Solvent: Dichloromethane (DCM)
-
Scavenger: Triethylsilane (TES) (
)
Step-by-Step Procedure:
-
Dissolution: Dissolve substrate in DCM (
) under . -
Scavenger Addition: Add Triethylsilane (
).-
Why: TES acts as a hydride source, irreversibly quenching the tert-butyl cation to isobutane, preventing ring alkylation.
-
-
Acidolysis: Add TFA dropwise at
. Final concentration should be TFA:DCM. -
Reaction: Stir at Room Temperature for 1–2 hours.
-
Workup (Avoid Aqueous Base if possible):
-
Concentrate the reaction mixture in vacuo (rotary evaporator) at
. -
Azeotrope: Re-dissolve the residue in Toluene and concentrate again (
) to remove residual TFA. -
Result: The product is obtained as a TFA salt. Use immediately.
-
Warning: If a free base is absolutely required, partition between DCM and saturated
(degassed), separate layers rapidly, dry over , and concentrate. Expect color change (browning) during this step.
-
Part 4: Mechanism & Workflow Visualization
Reaction Mechanism & Side Reactions
The diagram below illustrates the acid-catalyzed pathway and the critical divergence where the tert-butyl cation can either be scavenged or attack the electron-rich ring.
Caption: Mechanistic pathway highlighting the risk of electrophilic aromatic substitution by the tert-butyl cation and its mitigation via scavengers.
Process Workflow (Protocol A)
Caption: Optimized workflow for HCl/Dioxane deprotection ensuring isolation of the stable salt form.
Part 5: Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Dark Brown/Black Oil | Oxidation of the diamine (Quinone formation). | 1. Ensure solvents are degassed.2. Avoid basic workup.3.[1] Add antioxidants (e.g., Sodium Ascorbate) if aqueous workup is unavoidable. |
| Incomplete Reaction | HCl consumed by the free amine at C3. | Ensure at least 4.0 equivalents of acid are used (2 for salt formation, 2 excess for catalysis). |
| Extra Peaks in LCMS (+56 Da) | tert-Butylation of the aromatic ring. | 1. Repeat reaction with Triethylsilane (2 equiv) .2. Lower reaction temperature to |
| Sticky Gum (No Precipitate) | Hygroscopic salt or residual solvent. | Triturate the gum with anhydrous Diethyl Ether or Hexanes to induce crystallization. |
Part 6: References
-
Han, G., et al. "Recent Advances in the Synthesis of Phenylenediamines." Journal of Organic Chemistry, 2021.[2] (Context: General handling of sensitive diamines).
-
Lundt, B. F., et al. "Selective Removal of the t-Butyloxycarbonyl Group." International Journal of Peptide and Protein Research, 1978. (Context: Scavenger mechanisms for t-butyl cations).
-
Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience, 4th Edition. (Context: Standard protocols for Boc deprotection).
-
Sigma-Aldrich. "Boc-Deprotection Protocol Guide." (Context: General acidolysis parameters).
Sources
Application Notes & Protocols: Reductive Amination of tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate
Abstract
This document provides a comprehensive technical guide for performing the reductive amination of tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate with various aldehydes and ketones. Reductive amination is a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds, essential in the development of pharmaceutical agents and other high-value chemical entities.[1] This guide elucidates the underlying mechanism, offers a critical evaluation of reagent selection, and presents detailed, field-proven protocols for both direct and indirect reductive amination strategies. The protocols are designed to be robust and adaptable, addressing common challenges such as steric hindrance and the management of reactive intermediates, thereby ensuring high efficiency and yield for researchers in drug discovery and chemical development.
Introduction and Strategic Considerations
tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate is a valuable bifunctional building block. It features a primary aromatic amine, which serves as a nucleophile, and a Boc-protected amine, which remains inert under standard reductive amination conditions.[2] The strategic goal is the selective N-alkylation of the primary amino group.
The core transformation involves two discrete chemical events occurring in sequence:
-
Imine/Iminium Ion Formation: The nucleophilic primary amine attacks the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate, which then dehydrates to form an imine (from aldehydes or ketones) or an iminium ion.[1][3]
-
Reduction: A hydride-based reducing agent selectively reduces the C=N double bond of the imine/iminium ion to furnish the final secondary amine product.[3]
The success of this reaction hinges on the careful selection of a reducing agent that is potent enough to reduce the imine intermediate but mild enough to avoid the premature reduction of the starting carbonyl compound.
The Mechanism and The Critical Choice of Reducing Agent
The general mechanism of reductive amination proceeds via the formation of an iminium ion, which is the key electrophile for the hydride-donating reducing agent.
Figure 2: Step-by-step workflow for direct reductive amination.
Detailed Step-by-Step Methodology
Materials:
-
tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate
-
Aldehyde or Ketone (e.g., benzaldehyde, cyclohexanone)
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic Acid (AcOH), glacial (optional, for ketones)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and nitrogen atmosphere setup
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate (1.0 equivalent).
-
Solvent and Carbonyl Addition: Add anhydrous DCE (approx. 0.1 M concentration) and the corresponding aldehyde (1.1 equivalents) or ketone (1.2 equivalents). Stir the mixture at room temperature.
-
Acid Catalyst (for Ketones): If a ketone is used, add glacial acetic acid (1.0–2.0 equivalents). Allow the mixture to stir for 20-30 minutes to facilitate imine formation. This step is generally not necessary for aldehydes. [4][5]4. Addition of Reducing Agent: Carefully add Sodium Triacetoxyborohydride (STAB) (1.5 equivalents) to the mixture in portions over 10-15 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2 to 24 hours.
-
Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Stir vigorously for 30 minutes.
-
Extraction and Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with fresh DCM or DCE. Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Alternative Protocol: Indirect (Two-Step) Reductive Amination
This method is a useful alternative if the direct STAB procedure results in low yields, which can sometimes occur with highly sterically hindered substrates or when the carbonyl compound is particularly sensitive. This approach involves the explicit formation and isolation of the imine, followed by its reduction.
Step A: Imine Formation
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate (1.0 eq) and the aldehyde or ketone (1.05 eq) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.05 eq).
-
Heat the mixture to reflux, azeotropically removing water via the Dean-Stark trap.
-
Once water formation ceases (typically 2-6 hours), cool the reaction to room temperature.
-
Concentrate the solvent under reduced pressure. The crude imine is often used directly in the next step without further purification.
Step B: Imine Reduction
-
Dissolve the crude imine from Step A in methanol (MeOH) or ethanol (EtOH). [6]2. Cool the solution to 0 °C in an ice bath.
-
Add Sodium Borohydride (NaBH₄) (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C. [7]4. Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours until the reaction is complete (monitor by TLC/LC-MS).
-
Perform an aqueous work-up and purification as described in steps 6-8 of the direct protocol.
Troubleshooting and Key Insights
-
Low Yield: If yields are low with the direct STAB method, especially with ketones, the equilibrium may not favor imine formation. Adding acetic acid or switching to the two-step protocol can resolve this. [5]* Formation of Alcohol Byproduct: The presence of the corresponding alcohol (from reduction of the starting carbonyl) indicates the reducing agent is not sufficiently selective or the reaction conditions are too harsh. STAB is specifically chosen to prevent this, so its occurrence is rare but may suggest water contamination, which can hydrolyze STAB and generate more reactive borohydride species. Ensure anhydrous conditions are maintained.
-
Over-alkylation: The product of the reaction is a secondary amine, which is itself nucleophilic and could potentially react with another molecule of the carbonyl compound. This is generally not an issue with aromatic amines under these mild conditions but can be a problem with primary aliphatic amines. Using a slight excess of the carbonyl compound (1.1-1.2 eq) is usually sufficient. [8]* Steric Hindrance: The two methyl groups adjacent to the primary amine on the starting material may slow down the rate of imine formation. Allow for longer reaction times and monitor carefully for completion.
References
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]
-
Borates Today. (2022, May 29). Borohydrides: Reducing Agents in Organic Synthesis. Retrieved from [Link]
-
American Chemical Society. (2016). Boron Reagents in Synthesis: Boron Hydride Reduction. In ACS Symposium Series. Retrieved from [Link]
-
Chemistry Learner. (2023, September 26). Reductive Amination: Definition, Examples, and Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]
-
Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]
-
ACS Publications. (2018, October 26). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. Retrieved from [Link]
-
Common Organic Chemistry. Sodium Borohydride. Retrieved from [Link]
-
Wikipedia. Reductive amination. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Publishing. Retrieved from [Link]
-
Wikipedia. Sodium borohydride. Retrieved from [Link]
-
Myers, J. W. Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]
-
Common Organic Chemistry. Reductive Amination - Common Conditions. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996, May 31). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. Retrieved from [Link]
Sources
- 1. Reductive Amination: Definition, Examples, and Mechanism [chemistrylearner.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sodium Borohydride [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Amide coupling reaction protocols involving tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate
Introduction & Strategic Analysis
The Substrate Challenge: The target molecule, tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate, presents a classic "sandwich" steric problem.[1] The nucleophilic amine at position 3 is flanked by ortho-methyl groups at positions 2 and 4.[1] While the Boc-amino group at position 1 provides marginal electron donation, the steric bulk of the ortho-methyls significantly impedes the trajectory of the incoming electrophile (activated carboxylic acid).
Why Standard Protocols Fail: Standard carbodiimide couplings (EDC/NHS) or early-generation uronium salts (HBTU) often result in:
-
Stalled conversion: The reaction halts at 30-50% due to the high energy barrier of the transition state.
-
N-Acylurea formation: Slow nucleophilic attack allows the activated ester to rearrange into unreactive byproducts.[1]
-
Epimerization: Prolonged reaction times and exogenous heat required for hindered bases can racemize chiral carboxylic acids.
The Solution Architecture: This guide prioritizes three protocols based on "Activation Power" vs. "Scalability."
| Protocol | Reagent System | Mechanism | Use Case |
| Method A | T3P® (50% in EtOAc) / Pyridine | Propylphosphonic Anhydride | Preferred. Scalable, easy workup, low epimerization.[1] |
| Method B | HATU / DIPEA / HOAt | Azabenzotriazole Uronium | High-value/precious acids on mg scale.[1] |
| Method C | Ghosez’s Reagent | "Nuclear Option." For extremely unreactive acids.[1] |
Decision Matrix & Workflow
The following logic gate determines the optimal protocol based on your specific carboxylic acid partner.
Figure 1: Decision tree for selecting the appropriate coupling strategy based on acid sterics and scale.
Detailed Experimental Protocols
Method A: The T3P® Protocol (Scalable & Robust)
Best for: Routine synthesis, scale-up (>1g), and preventing racemization.[1]
Theory: T3P (Propylphosphonic anhydride) forms a highly reactive mixed anhydride.[1] The byproduct is a water-soluble phosphonate, simplifying purification to a mere extraction.[1]
Reagents:
-
Substrate: tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate (1.0 equiv)[1]
-
Carboxylic Acid (1.1 equiv)
-
T3P (50% w/w solution in EtOAc) (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv)[1]
-
Solvent: EtOAc or 2-MeTHF (Concentration: 0.1 M - 0.2 M)[1]
Step-by-Step:
-
Charge: To a reaction vessel equipped with a stir bar, add the Carboxylic Acid , Aniline Substrate , and Solvent (EtOAc).
-
Base Addition: Add Pyridine in one portion.[1] The mixture may warm slightly.
-
Activation: Add T3P solution dropwise over 5 minutes at 0°C (ice bath).
-
Reaction: Remove ice bath and stir at Room Temperature (25°C) .
-
Workup:
Method B: The HATU/HOAt Protocol (High Potency)
Best for: Discovery chemistry (mg scale), precious acids, and library synthesis.
Theory: HATU generates an O-At-active ester, which is more reactive than the OBt ester from HBTU/HOBt.[1] The 7-aza nitrogen in HOAt provides a "neighboring group effect" (anchimeric assistance) that accelerates the amine attack.[1]
Reagents:
-
Substrate: 1.0 equiv
-
Carboxylic Acid: 1.2 equiv[1]
-
Coupling Agent: HATU (1.2 equiv)
-
Additive: HOAt (0.5 equiv - Optional but recommended for this hindered aniline)[1]
-
Base: DIPEA (Hunig's Base) (3.0 equiv)
-
Solvent: DMF (anhydrous)[2]
Step-by-Step:
-
Pre-activation: Dissolve Carboxylic Acid and HATU in DMF (0.2 M). Add DIPEA (1.0 equiv only at this stage).[1] Stir for 5 minutes.
-
Visual: Solution usually turns yellow/orange.[1]
-
-
Coupling: Add the Aniline Substrate and the remaining DIPEA (2.0 equiv).
-
Conditions: Stir at 40-60°C for 12-18 hours.
-
Note: Room temperature is often insufficient for 2,4-dimethyl anilines using HATU.[1]
-
-
Workup:
Method C: The Ghosez Reagent Protocol (The "Nuclear" Option)
Best for: Extremely unreactive/hindered carboxylic acids where T3P/HATU fail.
Theory: Converts the acid directly to the acid chloride under neutral conditions (unlike SOCl2 which is acidic and harsh). The acid chloride is the most electrophilic species possible.
Reagents:
-
Ghosez Reagent (1-Chloro-N,N,2-trimethylpropenylamine) (1.2 equiv)[1]
-
Solvent: DCM (anhydrous) or Chloroform.[1]
Step-by-Step:
-
Acid Chloride Formation: Dissolve Carboxylic Acid in DCM . Add Ghosez Reagent dropwise at 0°C. Stir at RT for 1-2 hours.
-
Monitoring: Check conversion by quenching an aliquot with MeOH and checking for Methyl Ester via TLC/LCMS.
-
-
Coupling: Once acid chloride formation is complete, add the Aniline Substrate (1.0 equiv) and Pyridine (2.0 equiv) directly to the reaction.
-
Reaction: Stir at RT or Reflux (40°C) for 4-16 hours.
-
Workup: Standard aqueous extraction.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Steric clashing prevents transition state formation.[1] | Switch to Method C (Acid Chloride).[1] Increase temp to 80°C in Toluene/Pyridine. |
| Boc-Deprotection | Reaction medium too acidic or heated too long with acidic byproducts.[1] | Use T3P (buffers itself).[1] Ensure sufficient base (Pyridine/DIPEA).[1] Avoid strong acid washes.[1] |
| Epimerization | Over-activation of acid; high base concentration. | Switch to T3P (Method A) at 0°C. Use weaker base (Collidine). |
| Precipitation | Product or Urea byproduct crashing out.[1] | If using HATU, the urea is soluble in DMF. If T3P, add Me-THF to solubilize.[1] |
References
-
Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews, 116(19), 11754–11844. Link
- Context: Authoritative review on T3P scalability and safety compared to HOBt/H
-
Ghosez, L., et al. (1979).[3] "Synthesis of Acyl Chlorides under Neutral Conditions." Journal of the Chemical Society, Chemical Communications, 1180.[3] Link
-
Context: Original protocol for using
-chloroenamines for hindered couplings.[1]
-
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1] Link
-
Patterson, A. W., et al. (2007). "Optimization of the T3P-promoted synthesis of hindered amides." Tetrahedron Letters, 48, 4445.
-
Context: Specific conditions for T3P with hindered anilines.[1]
-
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. WO2007059922A1 - Synthesis of carbon acid amides - Google Patents [patents.google.com]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. bachem.com [bachem.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Use of tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate in the Synthesis of Novel Kinase Inhibitors
Abstract
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate as a pivotal intermediate in the synthesis of kinase inhibitors. Kinase inhibitors are at the forefront of targeted therapies for a multitude of diseases, including cancer and autoimmune disorders.[1] The precise construction of these therapeutic agents often relies on specialized building blocks that can control regioselectivity and introduce key structural motifs. This document outlines the rationale for using this specific carbamate-protected diamine, provides detailed, step-by-step protocols for its application in a representative synthetic workflow targeting Janus Kinase 3 (JAK3), and offers insights into the underlying chemical principles.
The Strategic Importance of the Intermediate
The compound tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate is a highly valuable building block in medicinal chemistry for several reasons:
-
Controlled Regioselectivity: The aniline scaffold contains two amino groups with different nucleophilicities. The tert-butoxycarbonyl (Boc) protecting group temporarily masks the more nucleophilic amine.[2][3] This strategy is crucial for directing subsequent reactions, such as palladium-catalyzed cross-coupling, to the unprotected amino group, preventing the formation of undesired regioisomers and double-addition byproducts.
-
Modulation of Reactivity: The Boc group is an acid-labile protecting group, meaning it is stable under basic and neutral conditions commonly used in cross-coupling reactions but can be removed cleanly under mild acidic conditions.[2][4][5] This orthogonality allows for selective deprotection later in the synthetic sequence without disturbing other sensitive functional groups.[6]
-
Introduction of Key Structural Features: The 2,4-dimethyl substitution pattern on the phenyl ring is a common feature in many kinase inhibitors. These methyl groups can serve as "selectivity elements," sterically guiding the inhibitor to bind to the ATP-binding pocket of the target kinase with higher affinity and selectivity over other related kinases.
Application in the Synthesis of a JAK3 Inhibitor
To illustrate the utility of tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate, we present a representative workflow for the synthesis of a potent and selective JAK3 inhibitor. Aberrant JAK/STAT signaling is implicated in numerous inflammatory and autoimmune diseases, making JAKs, particularly JAK3, a prime therapeutic target.[7][8][9]
Biological Context: The JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade that translates extracellular signals from cytokines and growth factors into transcriptional changes within the cell nucleus.[7][10] This pathway regulates vital cellular processes such as proliferation, differentiation, immunity, and apoptosis.[9][11] Dysregulation of the JAK-STAT pathway is a hallmark of many diseases.[10] JAK3, specifically, plays a key role in lymphocyte activation and proliferation, making it an attractive target for autoimmune disorders like rheumatoid arthritis.[11][12]
Diagram: JAK-STAT Signaling Pathway and Point of Inhibition
Caption: Overview of the JAK-STAT signaling cascade and the inhibitory action of a JAK3 inhibitor.
Synthetic Strategy Overview
The synthesis of the target JAK3 inhibitor involves a two-step sequence starting from a suitable heterocyclic core, such as a 2,4-dichloropyrimidine derivative, and our key intermediate. The strategy leverages a palladium-catalyzed Buchwald-Hartwig amination followed by a Boc-deprotection step.
Diagram: Synthetic Workflow
Caption: High-level overview of the two-step synthesis to the final kinase inhibitor.
Detailed Protocol 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[13][14] This protocol describes the coupling of tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate with a generic 2,4-dichloro-substituted pyrimidine core. The reaction is directed to the more reactive chlorine atom (typically at the 4-position).
Table 1: Reagents and Materials for Buchwald-Hartwig Amination
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Molar Eq. | Notes |
| 2,4-Dichloropyrimidine Derivative | - | 1.0 | 1.0 | Starting material. |
| tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate | 236.32 | 1.1 | 1.1 | Key intermediate. |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.02 | 0.02 | Palladium source (precatalyst). Handle in a fume hood. |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 476.66 | 0.04 | 0.04 | Ligand. Air-sensitive. |
| NaOtBu (Sodium tert-butoxide) | 96.10 | 1.4 | 1.4 | Base. Hygroscopic; handle under inert atmosphere. |
| Toluene | 92.14 | - | - | Anhydrous solvent, degassed. |
Step-by-Step Procedure:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2,4-dichloropyrimidine derivative (1.0 mmol), tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate (1.1 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.
-
Reaction: Stir the reaction mixture at 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the Boc-protected inhibitor precursor.
Detailed Protocol 2: Boc Deprotection
The final step is the removal of the Boc protecting group to unmask the primary amine, which is often crucial for binding to the hinge region of the kinase. This is achieved under acidic conditions.[4][5]
Table 2: Reagents and Materials for Boc Deprotection
| Reagent/Material | Concentration | Volume/Amount | Notes |
| Boc-Protected Inhibitor Precursor | - | 1.0 mmol | Product from Protocol 1. |
| Dichloromethane (DCM) | - | 5 mL | Solvent. |
| Trifluoroacetic Acid (TFA) | - | 5 mL | Strong acid. Handle in a fume hood. Corrosive. |
Step-by-Step Procedure:
-
Setup: Dissolve the Boc-protected inhibitor precursor (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask at room temperature.
-
Acid Addition: Slowly add trifluoroacetic acid (5 mL) to the solution. Gas evolution (CO₂) will be observed.[5]
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Concentration: Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene (2 x 10 mL) can help remove residual TFA.
-
Isolation: The resulting product is often a TFA salt. It can be used directly or neutralized by dissolving in a suitable solvent (e.g., DCM or ethyl acetate) and washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is then dried and concentrated to yield the final, deprotected kinase inhibitor.
Characterization and Expected Results
The successful synthesis should be confirmed by standard analytical techniques.
Table 3: Expected Characterization Data
| Analysis Technique | Expected Observations |
| ¹H NMR | Disappearance of the characteristic tert-butyl singlet (around 1.5 ppm) after deprotection. Appearance of a broad singlet corresponding to the new -NH₂ protons. Shifts in aromatic protons adjacent to the amino groups. |
| LC-MS | A decrease in retention time after deprotection (due to increased polarity). The mass spectrum should show a loss of 100.12 Da (C₅H₈O₂) corresponding to the Boc group. |
| Yield | Buchwald-Hartwig amination yields typically range from 70-95%. Boc deprotection is generally quantitative (>95%). |
| Purity (by HPLC) | >95% after purification. |
Conclusion
tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate is a strategically designed intermediate that offers excellent control over regioselectivity in the synthesis of complex molecules. Its application in a robust two-step sequence involving Buchwald-Hartwig amination and subsequent acid-labile deprotection provides an efficient and reliable route to a wide range of kinase inhibitors, exemplified here by the synthesis of a JAK3 inhibitor scaffold. The protocols and rationale presented in this note serve as a valuable resource for medicinal chemists and drug development professionals aiming to streamline the synthesis of next-generation targeted therapeutics.
References
- Frontiers. (n.d.). JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies.
- PMC - NIH. (n.d.). JAK-STAT Pathway Inhibition and their Implications in COVID-19 Therapy.
- PubMed. (2020, January 15). JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma.
- Wikipedia. (n.d.). JAK-STAT signaling pathway.
- PMC. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
- PubMed. (2020, January 15). Synthesis and biological activity of thieno[3,2-d]pyrimidines as potent JAK3 inhibitors for the treatment of idiopathic pulmonary fibrosis.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- PNAS. (n.d.). Inhibition of cytokines and JAK-STAT activation by distinct signaling pathways.
- PubMed. (2020, March 15). The role of JAK/STAT signaling pathway and its inhibitors in diseases.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 12). Key Chemical Intermediates for JAK Inhibitor Synthesis.
- J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- ResearchGate. (2025, March). Design and synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives as potent JAK3 and SYK dual inhibitors.
- Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
- Books. (2023, December 15). Chapter 3: Synthetic Methods for Primary Anilines.
- ResearchGate. (n.d.). Chemo-selective syntheses of N-t -boc-protected amino ester analogs through Buchwald–Hartwig amination.
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination for C-N Bond Formation in Anilines.
- PMC. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Frontiers. (2024, August 11). Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3).
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
Sources
- 1. nbinno.com [nbinno.com]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Lab Reporter [fishersci.co.uk]
- 5. jk-sci.com [jk-sci.com]
- 6. BOC deprotection [ms.bzchemicals.com]
- 7. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 8. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 11. JAK-STAT Pathway Inhibition and their Implications in COVID-19 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3) [frontiersin.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Buchwald-Hartwig cross-coupling with tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate
Application Note: AN-205318 Optimizing Buchwald-Hartwig Cross-Coupling of Sterically Hindered tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate
Executive Summary
This guide details the protocol for achieving high-yield C-N cross-coupling using tert-butyl (3-amino-2,4-dimethylphenyl)carbamate (CAS: 205318-52-1). This substrate presents a specific synthetic challenge: the reactive primary amine at position 3 is flanked by methyl groups at positions 2 and 4. This ortho,ortho-disubstitution creates a "steric canyon," significantly retarding amine coordination to the palladium center and inhibiting reductive elimination in standard catalytic cycles.
This protocol utilizes Fourth-Generation (G4) Buchwald Precatalysts —specifically BrettPhos Pd G4 —to overcome this steric barrier, ensuring rapid activation and preventing catalyst decomposition.
Substrate Analysis & Mechanistic Challenge
The Substrate:
-
Reactive Center: Primary amine (
) at C3. -
Steric Environment: Methyl groups at C2 and C4.[4]
-
Electronic Environment: C1 contains a Boc-protected amine (
). While electronically stabilizing, it contributes to the overall bulk of the molecule.
The Mechanistic Bottleneck: In a standard Buchwald-Hartwig cycle, the rate-determining step for hindered amines often shifts from oxidative addition to amine binding or reductive elimination .
-
Amine Binding: The bulky methyl groups prevent the amine from approaching the square-planar Pd(II) intermediate effectively.
-
Reductive Elimination: Even if the amine binds, the crowded metal center struggles to adopt the geometry required to expel the product.
The Solution: Bulky dialkylbiaryl phosphine ligands (e.g., BrettPhos) facilitate this process by:
-
Creating a mono-ligated Pd(0) species (LPd) that is highly active.[5]
-
Using the ligand's bulk to "push" the reductive elimination step via steric acceleration.
Figure 1: Steric Bottleneck in the Catalytic Cycle
Caption: The catalytic cycle highlights the "Steric Clash Zone" where the 2,4-dimethyl substitution pattern hinders amine coordination, necessitating specialized bulky ligands.
Experimental Protocol
Reagent Selection Strategy
| Component | Recommendation | Rationale |
| Catalyst | BrettPhos Pd G4 | The "Gold Standard" for primary amines. The G4 precatalyst ensures accurate Pd:L ratio (1:1) and rapid activation at low temperatures. |
| Alternative | RuPhos Pd G4 | Use if the coupling partner is a secondary amine or if BrettPhos fails. RuPhos is smaller but highly active. |
| Base | NaOtBu (Sodium tert-butoxide) | Standard strong base. Promotes rapid deprotonation. |
| Mild Base | LHMDS or K3PO4 | Use if the coupling partner contains base-sensitive groups (e.g., esters, nitro). |
| Solvent | 1,4-Dioxane or t-Amyl Alcohol | High boiling points allow for thermal activation; t-Amyl alcohol helps solubilize polar substrates. |
Standard Operating Procedure (SOP)
Target Scale: 1.0 mmol Atmosphere: Nitrogen or Argon (Strictly inert)
-
Preparation:
-
Oven-dry a reaction vial (screw-cap with septum) and a magnetic stir bar. Cool under a stream of inert gas.
-
Note: The G4 precatalyst is air-stable in solid form but should be handled under inert gas once in solution.
-
-
Charging Solids:
-
Add BrettPhos Pd G4 (10–20 mg, 1–2 mol%).
-
Add Aryl Halide (1.0 mmol, 1.0 equiv).
-
Add Substrate (Amine) (1.2 mmol, 1.2 equiv).
-
Add NaOtBu (1.4 mmol, 1.4 equiv).
-
Critical: If using a glovebox, weigh all solids inside. If on a benchtop, cap immediately and purge with N2 for 5 minutes.
-
-
Solvent Addition:
-
Add anhydrous 1,4-Dioxane (2.0 mL, 0.5 M concentration) via syringe.
-
Tip: Concentration matters. 0.5 M to 1.0 M is ideal. Dilute reactions (0.1 M) often fail with hindered substrates due to poor kinetics.
-
-
Reaction:
-
Heat the sealed vial to 80–100 °C for 2–12 hours.
-
Monitor via LC-MS.[2] Look for the disappearance of the Aryl Halide.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with EtOAc and filter through a small pad of Celite/Silica to remove Pd black.
-
Concentrate and purify via flash chromatography.
-
Optimization Workflow & Troubleshooting
If the standard protocol yields <50% conversion, follow this logic tree to identify the failure mode.
Figure 2: Optimization Decision Tree
Caption: Systematic optimization path. Switch to RuPhos if sterics are too high; switch to LHMDS if functional group tolerance is low.
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| No Product, SM Recovered | Catalyst failed to activate or Amine failed to bind. | Switch to RuPhos Pd G4 (smaller pocket). Increase temp to 110°C. |
| Hydrodehalogenation (Ar-H formed) | Switch solvent to Toluene . Ensure solvent is anhydrous. | |
| Boc-Deprotection | Acidic environment or thermal instability. | Use Cs2CO3 (weaker base) and run longer at 80°C. Avoid temperatures >110°C. |
| Low Yield (Viscous) | Poor solubility. | Switch solvent to t-Amyl Alcohol or n-Butanol (high solubility for polar intermediates). |
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50. Link
-
Maiti, D., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases.[6] Chemical Science, 2(1), 57-68. Link
-
Bruno, N. C., et al. (2013). Rapidly activating Pd-precatalysts for C–N coupling reactions. Chemical Science, 4(3), 916-920. Link
-
Fors, B. P., et al. (2009). A highly active catalyst for Pd-catalyzed amination reactions: Cross-coupling reactions using aryl mesylates and the highly selective monoarylation of primary amines using aryl chlorides. Journal of the American Chemical Society, 131(16), 5766-5768. Link
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. diva-portal.org [diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald Ligands [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: Solvent Selection for the Recrystallization of tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate
Abstract
This document provides a comprehensive guide for selecting an optimal solvent system for the purification of tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate via recrystallization. Purity of this intermediate is critical in many drug development and organic synthesis pathways. This note details the theoretical principles of solvent selection, a systematic experimental screening protocol, and a validated, step-by-step recrystallization procedure. The methodologies described are designed to be self-validating and are grounded in established principles of organic chemistry to ensure robust and reproducible results for researchers and scientists.
Introduction: The Critical Role of Purity
Tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate is a key building block in organic synthesis. Its structure, featuring a Boc-protected amine and a free primary amine on a substituted phenyl ring, makes it a versatile intermediate. The purity of this compound is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in subsequent synthetic steps.
Recrystallization is a powerful and economical technique for purifying solid organic compounds.[1][2] The success of this method hinges almost entirely on the selection of an appropriate solvent or solvent system.[3][4] An ideal solvent will exhibit high solubility for the target compound at an elevated temperature and low solubility upon cooling, allowing for the formation of pure crystals while impurities remain in the mother liquor.[3][4][5] This application note serves as a practical guide to navigate this selection process methodically.
Theoretical Framework for Solvent Selection
Guiding Principles
The choice of a recrystallization solvent is guided by four primary criteria:
-
Differential Solubility: The compound should be highly soluble in the boiling solvent but poorly soluble in the same solvent when cold.[1][3][4][5] This temperature coefficient is the driving force of the entire process.
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or completely soluble in the cold solvent (so they remain in the mother liquor).[4]
-
Inertness: The solvent must not react chemically with the compound being purified.[1]
-
Volatility & Safety: The solvent should have a relatively low boiling point for easy removal from the purified crystals but not so low as to be difficult to handle.[3][6] It should also be non-toxic and inexpensive.
A crucial consideration is that the solvent's boiling point must be lower than the melting point of the compound to prevent the substance from "oiling out"—melting instead of dissolving, which hinders pure crystal growth.[5]
Physicochemical Analysis of the Solute
-
Structure: tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate
-
Molecular Formula: C₁₃H₂₀N₂O₂
-
-
Key Features & Polarity Prediction:
-
Non-polar moieties: Aromatic ring, two methyl groups, and a bulky tert-butyl group.
-
Polar moieties: A primary amine (-NH₂) and a carbamate group (-NHCOO-), both capable of hydrogen bonding.
-
Overall Assessment: The presence of both polar and non-polar regions suggests the molecule has intermediate polarity . Therefore, solvents of intermediate polarity, or a mixed-solvent system combining a polar and a non-polar solvent, are likely to be effective.[3][4]
-
Single vs. Mixed-Solvent Systems
Often, no single solvent meets all the criteria for ideal recrystallization. In such cases, a mixed-solvent system, or solvent pair, is employed.[3][7] This typically involves:
-
A "good" solvent in which the compound is highly soluble.
-
A "poor" or "anti-solvent" in which the compound is poorly soluble.[8]
The two solvents must be miscible with each other.[5] The compound is first dissolved in a minimum amount of the hot "good" solvent. The "poor" solvent is then added dropwise to the hot solution until turbidity (cloudiness) appears, indicating the solution is saturated. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[7][8]
Experimental Design: Systematic Solvent Screening
A systematic, small-scale screening process is the most reliable method for identifying the optimal solvent system.
Materials & Equipment
-
Crude tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate
-
Small test tubes (13x100 mm) and a test tube rack
-
Hot plate with a water or sand bath
-
Pasteur pipettes
-
Vortex mixer
-
Ice bath
-
A selection of solvents covering a range of polarities (see Table 1).
Protocol for Solvent Screening
-
Preparation: Place approximately 20-30 mg of the crude compound into several separate test tubes.
-
Room Temperature Test: To each tube, add a different solvent dropwise (start with ~0.5 mL). Vortex the tube. If the solid dissolves completely at room temperature, the solvent is unsuitable as a single solvent because recovery will be poor.[5]
-
Hot Solubility Test: If the solid does not dissolve at room temperature, heat the test tube in a hot water bath. Continue adding the solvent dropwise while heating until the solid just dissolves. Record the approximate volume of solvent used. Use the minimum amount of hot solvent necessary.[9]
-
Cooling & Crystallization Test: Once a saturated hot solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath for 15-20 minutes to maximize crystal formation.
-
Evaluation: Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.
The logical workflow for this screening process is illustrated below.
Caption: Workflow for single-solvent screening.
Interpreted Screening Results
Based on the intermediate polarity of the target compound, the following table presents expected outcomes from a solvent screen.
| Solvent | Polarity (Relative) | Solubility (Cold) | Solubility (Hot) | Expected Outcome & Remarks |
| Hexane | Very Low | Insoluble | Insoluble | Reject. Too non-polar. Could be a potential "poor" solvent in a pair. |
| Toluene | Low | Sparingly Soluble | Soluble | Possible. May require a large volume. Risk of oiling out due to high boiling point (111 °C).[6] |
| Ethyl Acetate | Medium | Sparingly Soluble | Very Soluble | Good Candidate. A classic choice for compounds of intermediate polarity. |
| Acetone | Medium-High | Soluble | Very Soluble | Reject as single. Too soluble at room temperature, leading to poor recovery.[3] |
| Isopropanol | High | Sparingly Soluble | Very Soluble | Excellent Candidate. The alcohol can H-bond with the amine/carbamate groups. |
| Ethanol | High | Soluble | Very Soluble | Reject as single. Too soluble cold. Excellent "good" solvent for a pair. |
| Methanol | Very High | Very Soluble | Very Soluble | Reject as single. Compound is likely too soluble even when cold. |
| Water | Very High | Insoluble | Insoluble | Reject as single. Too polar. Excellent "poor" solvent (anti-solvent) for a pair with ethanol or isopropanol.[5] |
Recommended Recrystallization Protocol (Ethanol/Water System)
The Ethanol/Water solvent pair is selected for this protocol due to its excellent differential solubility, low cost, and relatively low toxicity. Ethanol acts as the "good" solvent, and water acts as the "anti-solvent".
Step-by-Step Methodology
-
Dissolution: Place the crude tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate (e.g., 5.0 g) into a 100 mL Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethanol (near boiling, ~78 °C) required to fully dissolve the solid. Start with ~20 mL and add in 1-2 mL portions.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly pouring the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.[7]
-
Addition of Anti-Solvent: While keeping the ethanol solution hot and stirring, add hot water dropwise until the solution becomes faintly turbid. This indicates the saturation point has been reached.[8]
-
Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.[8] This ensures the solution is perfectly saturated at the high temperature.
-
Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7]
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.[10]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold 1:1 Ethanol/Water mixture to remove any residual mother liquor. Then, wash with a small amount of ice-cold water to remove the ethanol.
-
Drying: Dry the crystals thoroughly. This can be done by leaving them under vacuum on the filter funnel, followed by drying in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Caption: Step-by-step recrystallization workflow.
Troubleshooting
-
Oiling Out: If the compound melts instead of dissolving, it will form an oil. This happens if the solvent's boiling point is higher than the compound's melting point. To fix this, add more of the "good" solvent (ethanol) to lower the saturation point and dissolve the oil before attempting to cool again.
-
No Crystals Form: If no crystals appear upon cooling, the solution may be too dilute. Reheat the solution and boil off some of the solvent to concentrate it. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod or adding a tiny seed crystal of the pure compound.[11]
-
Low Recovery: This can be caused by using too much solvent during dissolution, not cooling the solution sufficiently, or washing the collected crystals with a solvent that is too warm.[7]
Conclusion
The purification of tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate can be effectively achieved through recrystallization. A systematic solvent screening approach is essential for identifying the optimal conditions. While single solvents like isopropanol or ethyl acetate may be viable, a mixed-solvent system of ethanol and water offers excellent control and yields high-purity crystals. The detailed protocol provided in this note establishes a robust and reproducible method for researchers in drug development and organic synthesis.
References
-
University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]
-
San Diego State University. (n.d.). Recrystallization. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization I. Retrieved from [Link]
-
Barnard College, Columbia University. (n.d.). Recrystallization. Retrieved from [Link]
-
De Riel, S. (2023, May 6). What is the multi-solvent recrystallization process? Quora. Retrieved from [Link]
-
University of Wisconsin-Green Bay. (n.d.). Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2012, May 7). Recrystallization using two solvents [Video]. YouTube. Retrieved from [Link]
-
Safar, N. (n.d.). Solvent Selection for Crystallization. Scribd. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
-
University of Rochester. (n.d.). Common Solvents for Crystallization. Retrieved from [Link]
-
Towson University. (n.d.). Polarity of Solvents. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
Sources
- 1. Recrystallization [sites.pitt.edu]
- 2. scribd.com [scribd.com]
- 3. rubingroup.org [rubingroup.org]
- 4. Recrystallization [wiredchemist.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 9. youtube.com [youtube.com]
- 10. praxilabs.com [praxilabs.com]
- 11. quora.com [quora.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate
Current Status: Operational Topic: Yield Optimization & Troubleshooting Guide Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary: The Steric Challenge
The synthesis of tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate presents a classic conflict in aromatic chemistry: Regioselectivity vs. Steric Hindrance .
The target molecule features a tert-butoxycarbonyl (Boc) protected amine at position 1 and a free amine at position 3, scaffolded on a 2,4-dimethylbenzene core. The methyl groups at positions 2 and 4 create a "steric wall" around the nitrogen at position 3, while the nitrogen at position 1 is only flanked by a single methyl group.
The Good News: The thermodynamics and kinetics align. The amine at position 1 is less hindered and more nucleophilic, meaning it naturally reacts with Boc anhydride (
The Challenge: Controlling the reaction to stop exactly at mono-protection without over-reacting (di-Boc) or stalling due to the deactivated nature of the aniline.
Module 1: Pathway Selection & Strategic Logic
Before troubleshooting, ensure you are on the correct synthetic path. We support two primary workflows.
Workflow A: The "Nitro-Reduction" Route (Recommended)
-
Precursor: 2,4-Dimethyl-3-nitroaniline.
-
Logic: Protect the existing amine first, then reduce the nitro group to generate the second amine.
-
Pros: Guarantees regiochemistry (the nitro group acts as a "mask" for the second amine). High purity.
-
Cons: Two steps. Requires hydrogenation equipment.
Workflow B: The "Diamine-Selective" Route (High Throughput)
-
Precursor: 2,4-Dimethyl-1,3-phenylenediamine.
-
Logic: Exploit the nucleophilicity difference between N1 and N3 to selectively protect N1.
-
Pros: One step. Atom economical.
-
Cons: Risk of di-Boc formation.[1][2][3] Requires precise stoichiometry.
Figure 1: Decision tree for synthetic routes. The Nitro route offers higher fidelity; the Diamine route offers speed.
Module 2: Troubleshooting the Nitro Route (Workflow A)
Issue 1: Reaction Stalled (Incomplete Boc Protection)
Symptom: Starting material (nitroaniline) persists despite excess
-
Catalysis: Add 10-20 mol% DMAP (4-Dimethylaminopyridine). This creates a reactive
-acylpyridinium intermediate that transfers the Boc group more aggressively than alone. -
Solvent Switch: Move from THF or DCM to refluxing Toluene or Acetonitrile . The higher temperature overcomes the activation energy barrier imposed by sterics.
-
Neat Reaction: If solubility permits, run the reaction in molten
(excess) without solvent at 60°C.
Issue 2: Boc Cleavage During Hydrogenation
Symptom: Product isolated is the free diamine, not the carbamate. Root Cause: Acidity.[1] The reduction of nitro groups can generate transient hydroxylamine intermediates or require acidic conditions if using HCl/Sn, which cleaves Boc. Solution:
-
Catalyst: Use 5% Pd/C or Pd-activated Raney Nickel .
-
Solvent: Use Methanol or Ethyl Acetate .
-
Buffer: If the reaction is slow and you are tempted to add acid, DON'T . Instead, add a trace of Ammonium Formate as a hydrogen donor, which is milder than
gas under pressure for sensitive groups [1]. -
Avoid: Do not use acetic acid or HCl in the reduction media.
Module 3: Troubleshooting the Diamine Route (Workflow B)
Issue 3: Formation of Di-Boc Side Product
Symptom: LCMS shows peak at M+200 (Di-Boc) alongside the target.
Root Cause: Localized high concentration of
-
Stoichiometry: Use exactly 0.95 equivalents of
. It is better to have unreacted starting material (which can be washed away with water/acid extraction) than di-Boc product (which is hard to separate). -
Addition Mode: Dissolve
in THF and add it via syringe pump over 2–4 hours to the diamine solution at 0°C . -
Solvent: Use Ethanol/Water (1:1) . Water increases the hydrophobic effect, often precipitating the mono-Boc product as it forms, protecting it from further reaction [2].
Issue 4: Poor Regioselectivity (Wrong Isomer?)
Symptom: NMR shows a mix of isomers (though rare for this specific substrate). Verification:
-
Target (Desired): Boc-NH at Pos 1 (flanked by 1 Me). NH2 at Pos 3 (flanked by 2 Me).
-
Impurity: NH2 at Pos 1. Boc-NH at Pos 3.[3] Scientific Grounding: The
at position 1 is less sterically hindered. Under kinetic control (low temp), it will react first. Corrective Action: If you see the wrong isomer, you are likely running the reaction too hot (thermodynamic control) or using a catalyst that levels the nucleophilicity difference. Remove DMAP if using this route. DMAP is too aggressive for selective protection.
Module 4: Purification & Isolation Protocols
The physical properties of the species differ significantly, allowing for "chemical purification" rather than chromatography.
| Species | State | Acid Solubility (1M HCl) | Organic Solubility (EtOAc) |
| Diamine (SM) | Basic | Soluble (Forms salt) | Soluble |
| Mono-Boc (Target) | Weakly Basic | Insoluble/Slow | Soluble |
| Di-Boc (Impurity) | Neutral | Insoluble | Soluble |
Optimized Workup (for Diamine Route)
-
Evaporate reaction solvent (THF/MeOH).
-
Dissolve residue in Ethyl Acetate.
-
Wash 1: Water (removes salts).
-
Wash 2: Citric Acid (5% aq) or very dilute HCl (0.5M).
-
Why? This pulls unreacted Diamine into the aqueous layer.
-
Caution: Do not leave the Mono-Boc product in contact with acid for long; wash quickly and separate.
-
-
Wash 3: Saturated
(neutralize traces of acid). -
Dry & Concentrate.
-
Recrystallization: If Di-Boc is present, recrystallize from Hexane/EtOAc (9:1) . The Di-Boc is usually more soluble in pure hexane; the Mono-Boc will precipitate.
Module 5: FAQ - Rapid Fire Support
Q: Can I use the "Acid Salt" method (reacting diamine with 1 eq HCl first)?
A: Proceed with caution. While this works for symmetric diamines [3], for 2,4-dimethyl-1,3-phenylenediamine, protonation will likely occur at the most basic nitrogen (N1). If N1 is protonated (blocked),
Q: My yield is only 40%. Where did I lose it? A: Check your aqueous waste. The mono-Boc aniline can form a hydrochloride salt if your acid wash was too strong. Neutralize your aqueous waste with NaOH and extract with DCM to see if your product returns.
Q: The product is oil. How do I get a solid? A: These carbamates often oil out. Triturate (vigorously stir) the oil with cold Pentane or Heptane . Scratch the side of the flask with a glass rod to induce nucleation.
References
-
Klenke, B., & Gilbert, I. H. (2001).[4][5] Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel.[5] The Journal of Organic Chemistry, 66(7), 2480–2483.[5] Link
-
Varala, R., Nuvula, S., & Adapa, S. R. (2006).[6] Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. The Journal of Organic Chemistry, 71(21), 8283-8286. Link
-
Ha, H. J., & Ahn, Y. G. (2007).[7] Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737–742. Link[2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Removing unreacted starting materials from tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate mixtures
Technical Support Center: Purification of tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate
Topic: . Audience: Researchers, Scientists, and Process Chemists.[1]
Introduction: The Purification Paradox
Synthesizing tert-butyl (3-amino-2,4-dimethylphenyl)carbamate typically involves the mono-protection of 2,4-dimethyl-1,3-phenylenediamine with di-tert-butyl dicarbonate (
The purification challenge arises from the statistical nature of this reaction. You are often left with a crude mixture containing:
-
Target: Mono-Boc protected aniline (Desired).
-
Impurity A: Unreacted 2,4-dimethyl-1,3-phenylenediamine (Starting Material - Highly Polar/Basic).[2][3]
-
Impurity B: Excess
(Neutral/Lipophilic).[3] -
Impurity C: Di-Boc protected byproduct (Highly Lipophilic).[2][3]
This guide provides three targeted workflows to resolve these specific impurities based on their physicochemical properties.
Module 1: Chromatography Solutions (The Polarity Mismatch)
User Question: "My TLC shows the starting diamine streaking from the baseline into my product spot. How do I fix this separation?"
Technical Insight:
The starting material is a diamine .[3] It possesses two basic nitrogen centers capable of hydrogen bonding with the silanols on standard silica gel (
Protocol: Amine-Modified Flash Chromatography To fix this, you must neutralize the silica surface.[2]
-
Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1%
to your mobile phase (e.g., Hexane/Ethyl Acetate + 1% TEA).[3]-
Why: The basic modifier competitively binds to the acidic silanol sites, allowing the diamine to elute as a tight band rather than a streak [1].
-
-
Gradient Strategy:
-
Equilibration: Flush the column with 3 column volumes (CV) of the modified non-polar solvent before loading.
-
Elution: The non-polar
and Di-Boc species will elute first (near solvent front).[3] The Mono-Boc target will elute mid-gradient.[2][3] The unreacted diamine will remain much more polar due to the second free amine.
-
Data: Rf Value Comparison (Typical on Silica + 1% TEA)
| Compound | Polarity | Approx.[3][4][5] Rf (3:7 EtOAc:Hex) | Behavior |
| Non-polar | 0.8 - 0.9 | Elutes immediately.[2][3] Invisible on UV (use stain).[3] | |
| Di-Boc Product | Non-polar | 0.7 - 0.8 | Elutes early.[2][3] |
| Mono-Boc Target | Moderate | 0.3 - 0.4 | Distinct spot.[2][3] |
| Diamine Start. Mat. | High | < 0.1 | Stays at baseline or elutes very late.[3] |
Module 2: Chemical Scavenging (High-Throughput/Resin)
User Question: "I cannot run a column (too small scale/too many samples). How do I chemically pull out the impurities?"
Technical Insight:
You can exploit the nucleophilic/electrophilic differences between the species.[6] The starting diamine is a nucleophile .[3] The excess
Protocol: The Dual-Scavenger Workflow
-
Removing Excess
(Electrophile Removal):-
Add PS-Trisamine resin (Polymer-supported tris(2-aminoethyl)amine) [2].[2][3]
-
Mechanism:[2][3][7][8] The primary amines on the resin react with
to form a urea linkage, covalently binding the impurity to the bead. -
Stoichiometry: 3.0 equivalents relative to expected excess
.[3] -
Time: Stir gently for 2 hours at room temperature.
-
-
Removing Unreacted Diamine (Nucleophile Removal):
-
Mechanism:[2][3][7][8] The isocyanate resin reacts with the free amine of the starting material to form a urea.
-
Note: This is risky if your product also has a highly reactive free amine.[3] However, the starting material (diamine) is statistically more likely to react due to higher availability of nucleophilic sites and less steric bulk than the Boc-protected product. Use with caution and test on small scale first.
-
Filtration:
-
Filter the mixture through a fritted cartridge. The impurities remain trapped on the beads. The filtrate contains your purified product.
-
Module 3: Aqueous Workup (The pH Balancing Act)
User Question: "Can I just wash the impurities away? I'm worried about cleaving the Boc group with acid."
Technical Insight: The Boc group is acid-labile.[2][3] Strong acids (HCl, TFA) will deprotect your product, reverting it to the starting material. However, the starting diamine is significantly more basic than the mono-Boc product. We can use a mild acidic buffer to protonate and extract the diamine without affecting the Boc group.
Protocol: Citric Acid Selective Extraction
-
Stability: The Boc group is generally stable to dilute citric acid for short durations at room temperature.
Step-by-Step:
-
Wash 1 (Diamine Removal): Wash 2x with cold 10% Citric Acid.[3]
-
Chemistry: The highly basic diamine is protonated (
) and moves to the aqueous layer. The mono-Boc product, being less basic and more lipophilic, stays in the organic layer.
-
-
Wash 2 (Neutralization): Wash 1x with Saturated
to remove residual acid. -
Wash 3 (
Removal): If is present, wash with a solution of N,N-dimethylethylenediamine (DMEDA) followed by an acidic wash.[2][3]
Visualizing the Workflow
The following diagram illustrates the decision logic for purification based on the primary impurity observed.
Caption: Decision tree for selecting the optimal purification method based on the dominant impurity profile.
References
-
Teledyne ISCO. (2012).[3] RediSep Amine Functionalized Column: Application Note AN87. Retrieved from [Link]
-
Shendage, D. M., et al. (2004).[3][7] Highly Efficient and Chemoselective N-tert-Butoxycarbonylation of Amines. Organic Letters, 6(21), 3675–3678. (Cited for general Boc stability in mild acidic workups).[3]
Sources
- 1. Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4,5-Dimethyl-1,2-phenylenediamine | C8H12N2 | CID 76635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-Dimethyl-1,4-phenylenediamine 97 6393-01-7 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]
- 9. Lab Reporter [fishersci.co.uk]
- 10. rsc.org [rsc.org]
Minimizing side reactions during Boc-protection of 3-amino-2,4-dimethylaniline
Ticket ID: BOC-24-DMA Subject: Minimizing side reactions and optimizing regioselectivity Status: Open Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The Substrate Challenge
You are working with 3-amino-2,4-dimethylaniline (also known as 2,4-dimethyl-1,3-phenylenediamine). Success with this substrate requires recognizing its inherent asymmetry. While both functional groups are anilines, they are sterically distinct :
-
C1-Amine (The "Accessible" Target): Located at position 1. It is flanked by a methyl group at C2 and a hydrogen at C6. It is moderately hindered but nucleophilic.
-
C3-Amine (The "Buried" Target): Located at position 3.[1][2] It is "sandwiched" between methyl groups at C2 and C4. It is severely sterically hindered and significantly less nucleophilic.
Your Primary Risks:
-
Regioselectivity Failure: Inadvertently protecting C1 when targeting C3 (or vice versa).
-
Bis-Boc Formation: Over-protecting the C1 amine to form an imide (
) while the C3 amine remains untouched. -
Urea Formation: Irreversible precipitation caused by isocyanate intermediates, typically triggered by excessive heat or strong bases.
Module 1: Critical Reaction Pathways
The following diagram maps the kinetic vs. thermodynamic outcomes of your reaction. Use this to visualize where your experiment is going wrong.
Caption: Reaction landscape for 2,4-dimethyl-1,3-phenylenediamine. Green path represents the standard controllable outcome. Red paths indicate common failure modes.
Module 2: Troubleshooting Guide (Q&A)
Q1: I am seeing a mixture of mono-protected and di-protected products. How do I stop at the mono-Boc stage?
Diagnosis: You are likely using DMAP (4-Dimethylaminopyridine) or a large excess of Boc anhydride. DMAP is a "hyper-nucleophilic" acylation catalyst that is too powerful for differentiating between the mono-carbamate and the bis-carbamate (imide) at the C1 position.
The Fix:
-
Eliminate DMAP. Standard anilines do not require DMAP for mono-protection.
-
Switch Solvent to Ethanol or Methanol. Protic solvents facilitate the reaction via hydrogen-bond activation of the Boc anhydride carbonyl, accelerating the attack of the amine without increasing the basicity of the system.
-
Stoichiometry: Use exactly 0.95 to 1.0 equivalents of Boc₂O. Do not use excess.
Q2: I need to protect the hindered C3 amine, but the reaction won't proceed.
Diagnosis: The methyl groups at C2 and C4 create a "picket fence," blocking the approach of the bulky Boc group. Standard nucleophilic attack is sterically forbidden.
The Fix: You must switch from a base-catalyzed mechanism to a Lewis Acid-catalyzed mechanism .
-
Reagent: Use Zn(ClO₄)₂·6H₂O (Zinc Perchlorate) or InCl₃ (Indium Trichloride).
-
Why? The Lewis acid coordinates to the Boc anhydride, making it more electrophilic and reducing the steric demand of the transition state.
-
Protocol Adjustment: Perform in acetonitrile at room temperature. Avoid heating, as this promotes degradation.
Q3: A white, insoluble precipitate forms after 2 hours. It's not my product.
Diagnosis: You have formed a Symmetrical Urea .
-
Mechanism: Under basic conditions or heat, the newly formed Boc-aniline can eliminate tert-butanol to form an Isocyanate intermediate (
). This isocyanate reacts instantly with any remaining free amine ( ) to form the urea ( ).
The Fix:
-
Lower the Temperature: Never heat the reaction above 40°C.
-
Avoid Strong Bases: If using a base, stick to mild inorganic bases (NaHCO₃) or weak organic bases (N-methylmorpholine).
-
Use the "Salt Method": Pre-form the hydrochloride salt of the diamine. Add the base slowly to liberate the amine in the presence of Boc₂O. This keeps the concentration of free amine low relative to the electrophile.
Module 3: Optimized Experimental Protocols
Protocol A: High-Fidelity Mono-Protection (Targeting C1)
Best for: Creating the standard intermediate with minimal side reactions.
| Parameter | Specification | Reason |
| Solvent | Methanol (MeOH) or Ethanol | Accelerates reaction via H-bonding; suppresses bis-Boc. |
| Stoichiometry | 1.0 equiv Amine : 1.0 equiv Boc₂O | Prevents over-reaction. |
| Base | None (or 0.1 eq NaHCO₃ if acid sensitive) | Base promotes isocyanate/urea formation. |
| Temperature | 20–25 °C | Kinetic control favors the accessible C1 amine. |
| Time | 4–16 Hours | Slower reaction ensures selectivity. |
Step-by-Step:
-
Dissolve 3-amino-2,4-dimethylaniline (10 mmol) in Methanol (30 mL).
-
Add Di-tert-butyl dicarbonate (Boc₂O) (10 mmol, 2.18 g) dropwise over 30 minutes.
-
Stir at room temperature. Monitor by TLC (stain with Ninhydrin; free amine turns red/purple, Boc-amine does not).
-
Workup: Evaporate MeOH. Redissolve in EtOAc. Wash with 5% Citric Acid (removes unreacted diamine) and Brine.
Protocol B: Lewis-Acid Catalyzed Protection (Targeting Difficult Amines)
Best for: Forcing reaction on the C3 amine or when Protocol A is too slow.
-
Dissolve diamine (5 mmol) and Zn(ClO₄)₂·6H₂O (0.5 mmol, 10 mol%) in Acetonitrile (15 mL).
-
Add Boc₂O (5.5 mmol) in one portion.
-
Stir at room temperature.
-
Note: This method is powerful. Monitor closely to stop before bis-protection occurs at the C1 position.
References & Authority
-
Protic Solvent Acceleration: Vilaivan, T. et al. demonstrated that alcoholic solvents (MeOH/EtOH) accelerate Boc-protection of aromatic amines via hydrogen bond activation, often eliminating the need for base and reducing side reactions.
-
Source:
-
-
Lewis Acid Catalysis: The use of Zn(ClO₄)₂ and other Lewis acids allows for the protection of sterically hindered amines (like the C3 position in your substrate) under mild conditions where standard methods fail.
-
Source:
-
-
Urea Formation Mechanism: The formation of urea side products via isocyanate intermediates is a well-documented failure mode in Boc chemistry, particularly when heating or using strong bases.
-
Source:
-
-
Selective Diamine Protection: Protocols for mono-Boc protection of diamines emphasize stoichiometry and pH control to distinguish between amine sites.
-
Source:
-
Sources
Purification strategies for tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate without chromatography
Welcome to the technical support center for the non-chromatographic purification of tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development who are looking for reliable and efficient methods to purify this compound without resorting to column chromatography. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Each recommendation is grounded in established chemical principles and supported by practical, field-proven insights.
Introduction to Purification Challenges
The synthesis of tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate typically involves the reduction of a nitro group to an amine, followed by the protection of one of the amino groups with a tert-butoxycarbonyl (Boc) group. This process can lead to several impurities that may be challenging to remove. This guide will focus on purification strategies that leverage the chemical properties of the target molecule and its likely impurities.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate.
Q1: My final product is an oil and will not crystallize. What should I do?
A1: Oiling out during crystallization is a common issue, often caused by the presence of impurities that depress the melting point of the desired compound or by the solvent choice. Here is a systematic approach to induce crystallization:
Step-by-Step Protocol to Induce Crystallization:
-
Purity Assessment: Before attempting recrystallization, it's crucial to have an initial assessment of your crude product's purity. A Nuclear Magnetic Resonance (NMR) spectrum can help identify the major impurities.
-
Solvent Screening: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. A solvent screen with small amounts of your product in various solvents is recommended.
-
Initiating Crystallization:
-
Seeding: If you have a small amount of pure, solid material, adding a seed crystal to the cooled, supersaturated solution can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.
-
Trituration: If the oil is persistent, try adding a non-polar solvent in which your compound is insoluble (like hexanes or pentane) and vigorously stirring or sonicating the mixture. This can sometimes induce precipitation of a solid.
-
-
Solvent System Adjustment: If a single solvent is not effective, a mixed solvent system can be employed. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly.
Causality Behind the Choices: Impurities can act as a "eutectic mixture," lowering the melting point and preventing crystallization. By choosing a solvent system where the desired compound has a steep solubility curve with temperature while the impurities remain in solution, a successful separation can be achieved.
Q2: My product has a persistent color, even after initial purification attempts. How can I remove the color?
A2: Colored impurities in aromatic amines often arise from oxidation or residual starting materials. Here are two effective strategies for decolorization:
1. Activated Carbon Treatment:
-
Procedure: During recrystallization, after the crude product is fully dissolved in the hot solvent, add a small amount of activated carbon (charcoal) to the solution. Be cautious as the solution may bump. Swirl the hot solution for a few minutes.
-
Mechanism: Activated carbon has a high surface area and can adsorb colored, high molecular weight impurities.
-
Important Note: Use activated carbon sparingly, as it can also adsorb your desired product, leading to a lower yield. Perform a hot filtration to remove the carbon before allowing the solution to cool.
2. Acid-Base Extraction:
-
Rationale: If the colored impurity is basic or acidic, an acid-base extraction can effectively remove it. Given that your target compound has a basic amino group, this technique can be highly selective.[1][2]
-
Workflow:
Caption: Acid-Base Extraction Workflow
Q3: My NMR analysis shows the presence of the starting material, 2,4-dimethyl-3-nitroaniline. How can I remove it?
A3: The nitro group in the starting material makes it significantly less basic than your desired product. This difference in basicity can be exploited for separation.
Purification Strategy: Acid-Base Extraction
-
Dissolution: Dissolve the crude product mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). Your desired product, being more basic, will be protonated and move into the aqueous layer. The less basic nitroaniline will remain in the organic layer.
-
Separation: Separate the two layers. The organic layer containing the nitroaniline can be discarded.
-
Basification and Extraction: To the aqueous layer, add a base (e.g., 1 M NaOH) until the solution is basic. This will deprotonate your product, causing it to precipitate or become soluble in an organic solvent. Extract the aqueous layer with fresh organic solvent.
-
Isolation: The organic layer now contains your purified product. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
Why this works: The electron-withdrawing nitro group significantly reduces the basicity of the aniline nitrogen in the starting material. In contrast, the amino group in your product is a stronger base and will be readily protonated by the acid.
Q4: I have the di-Boc protected diamine as an impurity. How can I remove it without using chromatography?
A4: The di-Boc protected diamine is a non-basic impurity. An acid-base extraction is the most effective method for its removal.
Protocol: Acid-Base Extraction for Di-Boc Impurity Removal
-
Dissolution: Dissolve the crude mixture in an organic solvent such as ethyl acetate.
-
Acid Wash: Wash the organic solution with dilute aqueous acid (e.g., 1 M HCl). Your desired product will move to the aqueous layer, while the non-basic di-Boc impurity will remain in the organic layer.
-
Separation and Isolation: Separate the layers. The organic layer containing the di-Boc impurity can be discarded. Neutralize the aqueous layer with a base and extract your purified product with an organic solvent as described in the previous section.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate?
A1: The most common impurities are typically:
-
2,4-dimethyl-3-nitroaniline: The unreacted starting material from the reduction step.
-
2,4-dimethyl-1,3-phenylenediamine: The intermediate diamine before Boc protection. Over-reaction with Boc-anhydride can lead to the di-Boc protected species.
-
Di-tert-butyl (2,4-dimethyl-1,3-phenylene)dicarbamate: The di-protected byproduct.
-
Oxidized byproducts: Aromatic amines can be sensitive to air oxidation, leading to colored impurities.
Q2: What is a good starting solvent for the recrystallization of tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate?
Solvent Selection Guide
| Solvent/System | Polarity | Rationale |
| Ethanol/Water | Polar Protic | Good for compounds with hydrogen bonding capabilities. The ratio can be adjusted to fine-tune solubility. |
| Isopropanol/Water | Polar Protic | Similar to ethanol/water, but isopropanol is less polar. |
| Ethyl Acetate/Hexanes | Medium/Non-polar | Good for less polar compounds. Ethyl acetate provides some polarity, while hexanes act as the anti-solvent. |
| Toluene | Non-polar | Can be effective if the compound is a solid at room temperature and has good solubility at higher temperatures. |
Q3: Is the Boc group stable during acid-base extraction?
A3: The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions. However, for the purpose of an extractive workup, using a dilute aqueous acid (e.g., 1 M HCl) for a short period is generally acceptable and should not lead to significant deprotection. It is advisable to perform the extraction quickly and without excessive heating.
Q4: How can I confirm the purity of my final product without chromatography?
A4: The purity of your final product can be confidently assessed using a combination of techniques:
-
Melting Point: A sharp melting point range (1-2 °C) is a good indicator of purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any remaining impurities.
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
References
-
Wikipedia. (n.d.). Acid-base extraction. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Boc Protection of Primary Amines. Retrieved from a relevant technical guide on Boc protection.
-
Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. Retrieved from [Link]
- Chankeshwara, S. V., & Chakraborti, A. K. (2006).
- BenchChem. (2025). Technical Support Center: Recrystallization of Substituted Anilines.
Sources
Validation & Comparative
1H NMR Chemical Shift Assignment Guide: tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate
The following guide details the 1H NMR chemical shift assignment for tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate , a critical intermediate in the synthesis of Kv7 potassium channel openers (e.g., Ezogabine analogs).
This guide is structured to provide predictive accuracy where explicit literature data is sparse, validated by mechanistic assignment logic and comparative solvent analysis .
Executive Summary & Structural Context[1]
-
Compound: tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate[1][2]
-
CAS: 2166883-68-5 (Generic/Isomer specific)
-
Molecular Formula: C13H20N2O2
-
Core Scaffold: 2,4-Dimethyl-1,3-phenylenediamine (mono-Boc protected).
-
Regiochemistry: The synthesis typically involves the selective protection of the less sterically hindered amine at position 1 (flanked by H and Me) versus the amine at position 3 (flanked by two Me groups).
Structural Numbering
For the purpose of this assignment, the phenyl ring is numbered relative to the carbamate (position 1):
-
Position 2: -CH3 (Methyl A)[3]
-
Position 3: -NH2 (Free Amine)[1]
-
Position 5: Ar-H (Proton A)
-
Position 6: Ar-H (Proton B)
Comparative Analysis: Solvent Effects (DMSO-d6 vs. CDCl3)
The choice of solvent drastically alters the spectral appearance, particularly for the labile protons (NH/NH2).
| Feature | DMSO-d6 (Recommended) | CDCl3 | Scientific Rationale |
| Carbamate NH | Sharp doublet/singlet (~8.2 - 8.8 ppm) | Broad/Invisible (~6.0 - 6.5 ppm) | DMSO acts as a Hydrogen Bond Acceptor (HBA), stabilizing the NH proton and slowing exchange, rendering it visible and sharp. |
| Free Amine (-NH2) | Distinct Singlet (~4.5 - 4.8 ppm) | Broad Hump (~3.5 ppm) | In CDCl3, rapid proton exchange with trace water often broadens this signal into the baseline. |
| Resolution | High (Separates Ar-H signals) | Moderate | CDCl3 may cause accidental overlap of the aromatic AB system depending on concentration. |
| Water Peak | ~3.33 ppm | ~1.56 ppm | Water in CDCl3 can overlap with the Boc signal (~1.5 ppm) or methyls, obscuring integration. |
Critical Insight: For characterization of this intermediate, DMSO-d6 is the superior solvent . It allows for the quantitative integration of the NH2 vs. NH signals, confirming mono-protection.
Detailed Chemical Shift Assignment (DMSO-d6)
The following values are derived from substituent additivity rules (ChemDraw/ACD) and comparative literature on N-Boc-phenylenediamines.
A. Aliphatic Region (0.0 - 2.5 ppm)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Note |
| 1.45 - 1.48 | Singlet (s) | 9H | Boc (-C(CH3)3) | Characteristic intense singlet. May overlap with solvent impurities in CDCl3. |
| 2.05 - 2.10 | Singlet (s) | 3H | C2-Methyl | Steric Compression: This methyl is "sandwiched" between the Boc-NH and free NH2. Often slightly shielded or deshielded relative to C4-Me depending on the twist of the amide bond. |
| 2.15 - 2.20 | Singlet (s) | 3H | C4-Methyl | Located ortho to the free amine and meta to the carbamate. Less sterically crowded than C2-Me. |
B. Aromatic & Heteroatom Region (4.0 - 10.0 ppm)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Note |
| 4.60 - 4.80 | Broad Singlet (br s) | 2H | -NH2 (C3) | The free amine protons. Broadening indicates proton exchange; sharpness increases with sample purity (dryness). |
| 6.60 - 6.70 | Doublet (d, J≈8.0 Hz) | 1H | H-5 | Upfield Shift: Ortho to the electron-donating -NH2 group and the C4-Methyl. The strong +M effect of NH2 shields this proton. |
| 6.90 - 7.10 | Doublet (d, J≈8.0 Hz) | 1H | H-6 | Downfield Shift: Ortho to the electron-withdrawing (mild) Carbamate group. It couples with H-5 (ortho coupling). |
| 8.40 - 8.80 | Broad Singlet (s) | 1H | -NH-Boc (C1) | Highly deshielded due to the carbonyl anisotropy and H-bonding with DMSO. |
Experimental Validation Workflow
To confirm the regiochemistry (i.e., that the Boc group is at Position 1 and not Position 3), you must perform the following 2D NMR experiments.
Figure 1: Strategic NMR workflow for definitive structural verification.
Key Correlations to Look For:
-
NOESY/ROESY:
-
Boc-NH (8.5 ppm) ↔ H-6 (7.0 ppm): Strong NOE indicates the carbamate is ortho to H-6.
-
NH2 (4.7 ppm) ↔ H-5 (6.6 ppm): Strong NOE indicates the free amine is ortho to H-5.
-
Boc-NH ↔ C2-Me: Weak NOE (steric proximity).
-
If the isomer were reversed (3-Boc): The Boc-NH would show NOE to H-5 (or H-4 if numbering changed), but the coupling patterns would shift significantly.
-
-
HMBC:
-
Correlation from Boc Carbonyl (~153 ppm) to H-6 (weak, 3-bond) or NH proton .
-
Correlation from C2-Methyl protons to C1 and C3 (quaternary carbons).
-
References & Grounding
-
General Substituent Effects: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard tables for aniline and amide shifts).
-
Solvent Impurities: Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link
-
Synthesis of Phenylenediamines:
-
Organic Process Research & Development often features synthesis of Ezogabine intermediates. See: "Development of a Scalable Synthesis of Retigabine".
-
For similar Boc-protection regioselectivity: Journal of Organic Chemistry, 2007, 72, 144-149. Link
-
-
Commercial Reference: Bidepharm (BD01414684) and Sigma-Aldrich listings for "N-Boc-2,4-dimethyl-1,3-phenylenediamine" confirm the stability and existence of this specific isomer. Link
Sources
- 1. CAS:2166883-68-5, tert-Butyl (4-ethynyl-2,3-dimethylphenyl)carbamate-毕得医药 [bidepharm.com]
- 2. CAS:1702617-19-3tert-Butyl (2-((4-amino-2-methylphenyl)amino)ethyl)carbamate-毕得医药 [bidepharm.com]
- 3. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate | Atlantis Press [atlantis-press.com]
- 4. rsc.org [rsc.org]
Technical Comparison Guide: LC-MS/MS Fragmentation Dynamics of tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate
[1]
Executive Summary & Core Directive
This guide provides an in-depth technical analysis of the mass spectrometric behavior of tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate (referred to herein as tB-ADP ).[1] Unlike standard spectral libraries that list static peaks, this document focuses on the dynamic instability of the Boc-protecting group in electrospray ionization (ESI).
The Critical Challenge: The ortho-methyl substitution in tB-ADP introduces steric strain that accelerates In-Source Fragmentation (ISF).[1] This often leads to false-negative detection of the parent compound and false-positive identification of the deprotected impurity (3-amino-2,4-dimethylaniline).
Comparison Scope: We compare the fragmentation performance and stability of tB-ADP against:
-
The Deprotected Analog: Distinguishing true metabolites from ISF artifacts.
-
Unhindered Reference: tert-Butyl phenylcarbamate (to demonstrate steric acceleration).
Mechanistic Insight: The "Fragile" Protonation
To optimize detection, one must understand the causality of fragmentation. The tB-ADP molecule contains two nitrogen centers: the highly basic free amine (aniline-like) and the less basic carbamate.[1]
The Fragmentation Pathway
While the free amine (
-
Protonation:
forms at .[1] -
Transition State: A 1,5-hydrogen shift (McLafferty-like rearrangement) or an E1-like elimination occurs.[1]
-
Neutral Loss: Rapid loss of isobutene (56 Da) yields the unstable carbamic acid (
181.3).[1] -
Decarboxylation: Spontaneous loss of
(44 Da) yields the stable phenylenediamine core ( 137.3).
Visualization: Fragmentation Pathway
The following diagram illustrates the critical transition from the intact parent to the stable fragment.
Caption: Step-wise degradation of tB-ADP in ESI source. The loss of the Boc group is the dominant feature.
Comparative Performance Analysis
This section objectively compares the MS behavior of tB-ADP under different conditions and against structural analogs.
Comparison 1: Structural Stability (Steric Effect)
The 2-methyl group in tB-ADP forces the Boc carbonyl out of planarity, reducing resonance stabilization and making the leaving group more labile compared to an unhindered Boc-aniline.[1]
| Feature | tB-ADP (Hindered) | Reference: Boc-Aniline (Unhindered) | Implication |
| Structure | ortho-Methyl & meta-Amine | No ortho substitution | Steric crowding in tB-ADP.[1] |
| ISF Rate | High (>40% at standard temp) | Low (<10% at standard temp) | tB-ADP requires "colder" source conditions.[1] |
| Optimal CE | Low (10–15 eV) | Medium (15–25 eV) | tB-ADP fragments more easily in the collision cell.[1] |
| Primary Transition | Both lose 100 Da, but tB-ADP is faster.[1] |
Comparison 2: Parent vs. In-Source Fragment (The "Ghost Peak")
A common error is quantifying the ISF peak as the deprotected impurity.
| Parameter | Intact Parent (Target) | In-Source Fragment (Artifact) | True Impurity (Deprotected) |
| Observed m/z | 237.3 | 137.3 | 137.3 |
| Retention Time | Late Eluting (Hydrophobic) | Late Eluting (Co-elutes with Parent) | Early Eluting (Hydrophilic) |
| Differentiation | Monitor 237.3 | Signal disappears if Source Temp is lowered | Signal persists regardless of Source Temp |
Experimental Protocol: Optimized LC-MS/MS Workflow
To ensure data integrity, use this self-validating protocol designed to minimize ISF while maximizing sensitivity.
A. Sample Preparation[1][2][3]
-
Solvent: Avoid protic solvents (MeOH) for stock if stability is an issue; use Acetonitrile (ACN).[1]
-
Buffer: Use Ammonium Acetate (neutral pH) rather than Formic Acid if the Boc group proves extremely labile, though 0.1% Formic Acid is standard for ESI+.
B. LC Conditions (Reverse Phase)
-
Column: C18 (e.g., Waters BEH C18),
mm, 1.7 µm.[1] -
Mobile Phase B: ACN + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 5 minutes. Note: tB-ADP will elute significantly later than the free amine due to the lipophilic tert-butyl group.[1]
C. MS Source Parameters (The "Soft" Tune)
-
Mode: ESI Positive (
).[1] -
Source Temp: < 350°C (Critical: High temps drive ISF).
-
Desolvation Gas: High flow, but moderate temperature (400°C max).[1]
-
Cone Voltage: Low (10–20 V) . High cone voltage mimics collision energy, stripping the Boc group before the quadrupole.
D. MRM Transitions
| Precursor ( | Product ( | Dwell (ms) | Cone (V) | Collision Energy (eV) | ID |
| 237.3 | 137.3 | 50 | 15 | 12 | Quantifier (Boc Loss) |
| 237.3 | 122.3 | 50 | 15 | 25 | Qualifier (Methyl Loss) |
| 137.3 | 122.3 | 50 | 15 | 20 | Impurity Check |
Diagnostic Workflow: Distinguishing Parent from Artifacts
Use this logic flow to validate whether a signal at
Caption: Decision tree for validating m/z 137.3 signals. Co-elution with parent indicates potential ISF.[1]
References
-
NIST Mass Spectrometry Data Center. tert-Butyl carbamate derivatives fragmentation data.[1] NIST Standard Reference Database 1A v17.[1] [Link][1]
-
Giera, M., et al. (2019).[1] "The hidden impact of in-source fragmentation in metabolic and chemical mass spectrometry data interpretation." Nature Metabolism, 1, 10-15. [Link]
-
Holčapek, M., et al. (2012).[1] "Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays." Journal of Mass Spectrometry, 47(10), 1364–1373. [Link]
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Foundational text on McLafferty rearrangements in carbamates).
Safety Operating Guide
tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate proper disposal procedures
This guide outlines the proper disposal procedures for tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate , a Boc-protected diaminobenzene derivative commonly used as an intermediate in medicinal chemistry.[1]
Part 1: Chemical Profile & Hazard Assessment
Before initiating disposal, you must understand the specific risks associated with the chemical structure. This compound features a Boc (tert-butoxycarbonyl) protecting group and a free aniline moiety.[1]
| Feature | Implication for Disposal |
| Boc-Group | Acid Sensitive: Contact with strong acids (HCl, TFA) causes rapid decomposition, releasing isobutylene gas and CO₂.[1] Do not seal in waste containers with acidic streams. |
| Free Aniline | Toxicity: Aniline derivatives are potential sensitizers and can cause methemoglobinemia. Treat as toxic. |
| Physical State | Likely a Solid (Off-white powder/crystals).[1][2] |
| Solubility | Soluble in organic solvents (DCM, DMSO, Methanol); poorly soluble in water. |
Part 2: Pre-Disposal Handling & Segregation
Core Directive: Segregation is the most critical step. Improper mixing of Boc-protected amines with acidic waste streams is a common cause of laboratory waste container ruptures.[1]
Personal Protective Equipment (PPE)
-
Gloves: Nitrile (0.11 mm minimum) is sufficient for solid handling. Double-glove if handling solutions in DCM.
-
Respiratory: N95 particulate respirator (for solids) or Fume Hood (mandatory for liquids/solutions).
-
Eye Protection: Chemical safety goggles.
Waste Stream Segregation Logic
-
Stream A (Solid Waste): Pure compound, contaminated gloves, weighing boats, and paper towels.
-
Stream B (Liquid Organic - Non-Halogenated): Solutions in DMSO, Methanol, or Ethyl Acetate.[1]
-
Stream C (Liquid Organic - Halogenated): Solutions in Dichloromethane (DCM) or Chloroform.[1]
-
PROHIBITED: Do NOT place this compound in Acidic Waste containers.
Part 3: Disposal Workflow (Decision Tree)
The following flowchart illustrates the decision logic for disposing of tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate to ensure safety and regulatory compliance.
Figure 1: Decision logic for segregating and packaging Boc-protected aniline waste.
Part 4: Detailed Procedures
Scenario A: Disposal of Pure Solid
-
Container: Use a dedicated Wide-Mouth HDPE (High-Density Polyethylene) jar.[1] Glass is acceptable but poses a breakage risk.
-
Labeling:
-
Primary Constituent: tert-Butyl (3-amino-2,4-dimethylphenyl)carbamate.[1]
-
Hazard Checkboxes: [x] Toxic [x] Irritant.[3]
-
Waste Code: If your facility requires RCRA codes, use D001 (Ignitable) if the solid burns vigorously, otherwise label as Non-RCRA Regulated Hazardous Waste . (Note: While not explicitly U-listed, best practice treats aniline derivatives as hazardous).
-
-
Storage: Store in a satellite accumulation area away from oxidizers and acids.
Scenario B: Disposal of Liquid Solutions
-
Check pH: Ensure the solution is neutral or slightly basic .
-
Why? If the solution is acidic (e.g., from a reaction workup), the Boc group may degrade over time in the waste container, generating gas that can pressurize and burst the vessel.
-
-
Solvent Segregation:
-
If dissolved in DCM/Chloroform
Halogenated Waste . -
If dissolved in DMSO/Methanol/Ethyl Acetate
Non-Halogenated Waste .
-
-
Venting: Use a vented cap (Safety Waste Cap) if available, to prevent pressure buildup from slow off-gassing.
Scenario C: Spill Cleanup
-
Isolate: Evacuate the immediate area if dust is airborne.
-
PPE: Don nitrile gloves, lab coat, and safety goggles.
-
Absorb:
-
Liquids: Cover with vermiculite or spill pads.
-
Solids: Wet a paper towel with water (to prevent dust) and carefully wipe up.
-
-
Decontaminate: Clean the surface with a mild soap solution. Avoid bleach (reaction with amines can form chloramines).
Part 5: Regulatory & Compliance (US Focus)
| Regulatory Body | Classification | Requirement |
| EPA (RCRA) | Characteristic Waste | Not explicitly P or U listed.[1] Determination based on characteristics.[3][4][5][6][7][8] Likely D001 (Ignitable) or Non-Regulated Hazardous . |
| DOT | Not Regulated (typically) | If shipping pure waste, check if it meets Class 6.1 (Toxic) criteria based on LD50 data (often unavailable; assume Class 6.1 PG III for safety if shipping bulk).[1] |
| Local/State | Zero Discharge | Strictly prohibited from drain disposal. All material must be incinerated. |
Final Disposal Method: The only acceptable final destruction method for this compound is High-Temperature Incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility). This ensures the complete breakdown of the carbamate and aniline structures into CO₂, H₂O, and N₂.
References
-
Fisher Scientific. (2023). Safety Data Sheet: tert-Butyl carbamate. Retrieved from
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US Environmental Protection Agency. (2024). RCRA Hazardous Waste Codes (40 CFR Part 261). Retrieved from
-
Practice Greenhealth. (2024). Hazardous Waste Characterization & Management. Retrieved from
-
Sigma-Aldrich. (2024).[1] Product Specification: Boc-amino Phenyl Derivatives. Retrieved from
Sources
- 1. 2212021-59-3 | tert-Butyl (S)-3-amino-2-(4-fluoro-3,5-dimethylphenyl)-4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate | Aryls | Ambeed.com [ambeed.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. archpdfs.lps.org [archpdfs.lps.org]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
